HPGDS inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
7-cyclopropyl-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,26)16-6-8-17(9-7-16)23-20(25)15-11-14-5-10-18(13-3-4-13)24-19(14)22-12-15/h5,10-13,16-17,26H,3-4,6-9H2,1-2H3,(H,23,25) |
InChI Key |
VEKOTFOGNGVLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C(=C2)C=CC(=N3)C4CC4)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Chemical Characterization of the HPGDS Inhibitor TFC-007
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical characterization of TFC-007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This document is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques. While various potent HPGDS inhibitors are under investigation, this guide focuses on TFC-007 due to the availability of detailed public-domain data.
Introduction to HPGDS and the Inhibitor TFC-007
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses.[1] Elevated levels of PGD2 are associated with conditions such as asthma, allergic rhinitis, and Duchenne muscular dystrophy.[1] Consequently, the development of HPGDS inhibitors is a promising therapeutic strategy for these diseases.
TFC-007, with the chemical name N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a selective HPGDS inhibitor. It has been instrumental in preclinical research and as a building block for the development of proteolysis-targeting chimeras (PROTACs) for HPGDS degradation.[1][2]
Quantitative Data for TFC-007
The following table summarizes the key quantitative parameters reported for TFC-007.
| Parameter | Value | Method | Reference |
| IC50 (Enzymatic Inhibition) | 83 nM | In vitro HPGDS enzyme assay | [3] |
| IC50 (Binding Affinity) | 0.32 µM | Competitive fluorescence polarization assay | [1] |
| Molecular Formula | C27H29N5O4 | - | [4] |
| Molecular Weight | 487.55 g/mol | - | [4] |
Synthesis of TFC-007
The synthesis of TFC-007 involves a multi-step process. The following is a generalized synthetic scheme based on available information. Detailed, step-by-step protocols can be found in the supporting information of the cited literature.[1]
Diagram of the logical relationship for the synthesis of TFC-007:
Caption: Logical workflow for the synthesis of TFC-007.
Experimental Protocol: General Synthesis Steps
A detailed, step-by-step synthesis protocol is often proprietary. However, based on the structure of TFC-007 and common organic synthesis reactions, a plausible route is outlined below. Researchers should refer to the supporting information of Yokoo et al., 2021 for specific reagents, reaction conditions, and purification methods.[1]
-
Amide Coupling: The synthesis likely begins with an amide bond formation between 2-phenoxy-5-pyrimidinecarboxylic acid and a suitable protected 4-aminophenylpiperidine derivative. Standard coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM would be employed.
-
Deprotection: If a protecting group is used on the piperidine nitrogen, it would be removed in this step. For example, a Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM).
-
Final Amide Formation: The resulting intermediate is then coupled with morpholine-4-carbonyl chloride or a similar activated morpholine species to form the final product, TFC-007. This reaction is typically carried out in the presence of a base, such as triethylamine or DIPEA, in an aprotic solvent.
-
Purification: The final compound is purified using techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity.
Chemical Characterization of TFC-007
Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized TFC-007.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for structural elucidation.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the phenyl and pyrimidine rings, the protons of the piperidine and morpholine rings, and the ethoxy linker protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for all 27 carbon atoms in the molecule, including the carbonyl carbons and the carbons of the heterocyclic and aromatic rings.
General Experimental Protocol for NMR:
-
Dissolve a small sample of purified TFC-007 (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of TFC-007.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of TFC-007.
General Experimental Protocol for MS:
-
Prepare a dilute solution of TFC-007 in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the experimentally determined accurate mass with the calculated theoretical mass of C₂₇H₃₀N₅O₄⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized TFC-007.
General Experimental Protocol for HPLC:
-
Prepare a standard solution of TFC-007 of known concentration.
-
Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid or TFA).
-
Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
HPGDS Signaling Pathway and Inhibition
HPGDS catalyzes the conversion of PGH2 to PGD2. PGD2 then exerts its biological effects by binding to two G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[5] Inhibition of HPGDS by TFC-007 reduces the production of PGD2, thereby mitigating its downstream inflammatory effects.
Diagram of the HPGDS Signaling Pathway:
Caption: HPGDS signaling pathway and the point of inhibition by TFC-007.
Experimental Protocols for In Vitro Assays
HPGDS Enzymatic Inhibition Assay
This assay measures the ability of TFC-007 to inhibit the enzymatic activity of HPGDS.
Experimental Workflow:
Caption: Workflow for an HPGDS enzymatic inhibition assay.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay determines the affinity of TFC-007 for HPGDS.[6]
Experimental Protocol:
-
Reagents: HPGDS protein, a fluorescently labeled HPGDS probe (a known ligand conjugated to a fluorophore), assay buffer, and TFC-007 at various concentrations.
-
Procedure:
-
In a microplate, combine the HPGDS protein and the fluorescent probe.
-
Add TFC-007 at a range of concentrations to compete with the probe for binding to HPGDS.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: As TFC-007 displaces the fluorescent probe, the polarization value will decrease. The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of TFC-007.
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical characterization of the HPGDS inhibitor TFC-007. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are interested in targeting the HPGDS pathway for the treatment of inflammatory and allergic diseases. It is imperative to consult the primary literature for specific experimental details and safety information.
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. labclinics.com [labclinics.com]
An In-depth Technical Guide to the Mechanism of Action of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors
An Important Note on Nomenclature: The term "HPGDS inhibitor 3" does not correspond to a standardized or publicly documented specific inhibitor. This guide will, therefore, focus on the general mechanism of action of HPGDS inhibitors and will use several well-characterized examples from scientific literature, such as TAS-205, TFC-007, HQL-79, and PK007, to illustrate the core principles, quantitative data, and experimental methodologies.
Introduction to Hematopoietic Prostaglandin D Synthase (HPGDS)
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical lipid mediator involved in a variety of physiological and pathological processes. HPGDS is a member of the sigma class of glutathione-S-transferase (GST) family and catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. This enzyme is primarily expressed in immune cells such as mast cells, T helper 2 (Th2) cells, and macrophages.
The overproduction of PGD2 is implicated in the pathogenesis of several inflammatory and allergic conditions, including asthma, allergic rhinitis, and atopic dermatitis. PGD2 exerts its biological effects through two G-protein coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor. Activation of these receptors can lead to vasodilation, bronchoconstriction, and the recruitment of inflammatory cells. Consequently, the inhibition of HPGDS presents a promising therapeutic strategy for a range of inflammatory diseases.
Mechanism of Action of HPGDS Inhibitors
HPGDS inhibitors function by binding to the active site of the HPGDS enzyme, thereby preventing the conversion of PGH2 to PGD2. This leads to a reduction in the localized and systemic levels of PGD2, which in turn mitigates the downstream inflammatory responses mediated by this prostaglandin. The selectivity of these inhibitors for HPGDS over other prostaglandin synthases (e.g., lipocalin-type PGD synthase, L-PGDS, and microsomal PGE synthase, mPGES) and other enzymes in the arachidonic acid cascade (e.g., COX-1, COX-2) is a critical aspect of their therapeutic potential, as this minimizes off-target effects.[1]
The binding of inhibitors to HPGDS can be competitive, non-competitive, or a mixed-type inhibition with respect to the substrate PGH2 and the cofactor glutathione (GSH). For instance, HQL-79 has been shown to be a competitive inhibitor with respect to PGH2 and a non-competitive inhibitor with respect to GSH.[2] The binding affinity of these inhibitors is a key determinant of their potency.
Signaling Pathway of PGD2 Synthesis and Inhibition
The following diagram illustrates the arachidonic acid cascade, the role of HPGDS in PGD2 synthesis, and the point of intervention for HPGDS inhibitors.
Quantitative Data
The potency and pharmacokinetic properties of HPGDS inhibitors are crucial for their development as therapeutic agents. The following tables summarize key quantitative data for several representative HPGDS inhibitors.
Table 1: In Vitro Potency of HPGDS Inhibitors
| Inhibitor | IC50 (nM) | Ki (µM) | Kd (µM) | Assay Type | Reference |
| TAS-205 | 55.8 | - | - | Enzyme Assay | [3] |
| TFC-007 | 83 | - | - | Enzyme Assay | [4][5] |
| HQL-79 | 6000 | 5 (vs PGH2), 3 (vs GSH) | 0.8 | Enzyme Assay | [1][2] |
| PK007 | 17.23 | - | - | Cell-based ELISA | [6][7] |
| PK007 | 1540 | - | - | Fluorescence Polarization | [6] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
Table 2: Pharmacokinetic Parameters of HPGDS Inhibitors in Animal Models
| Inhibitor | Species | Dose | Route | T1/2 (h) | Cmax (nM) | Tmax (h) | Bioavailability (%) | Reference |
| PK007 | Mouse | 10 mg/kg | Oral | 3.0 ± 0.3 | 356 ± 16.4 | 0.25 | 81 | [6] |
| HQL-79 | Mouse | 30 mg/kg | Oral | - | - | - | - | [2] |
T1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Experimental Protocols
This section provides an overview of the methodologies used to characterize HPGDS inhibitors.
HPGDS Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HPGDS.
Principle: The assay is based on the competition between PGD2 produced by the enzyme and a PGD2-tracer for a limited amount of PGD2-specific antibody. The binding of the tracer to the antibody results in a high fluorescence polarization signal. In the presence of unlabeled PGD2 from the enzymatic reaction, the tracer is displaced, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant human HPGDS, arachidonic acid (substrate), and the PGD2-tracer and antibody.
-
Compound Preparation: Serially dilute the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the HPGDS enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time at a controlled temperature.
-
Detection: Add the PGD2-tracer and antibody mixture to the wells. Incubate to allow for competitive binding.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell-Based PGD2 Production Assay (ELISA)
This assay evaluates the inhibitory effect of a compound on PGD2 production in a cellular context.
Principle: A cell line that endogenously expresses HPGDS (e.g., RAW 264.7 macrophages or KU812 human basophils) is stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol Outline:
-
Cell Culture: Culture the selected cell line under standard conditions.
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the HPGDS inhibitor for a defined pre-incubation period.
-
Cell Stimulation: Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide (LPS) for macrophages or A23187 for basophils) to induce PGD2 production.[3][6]
-
Supernatant Collection: After the stimulation period, collect the cell culture supernatant.
-
PGD2 Quantification (ELISA):
-
Coat a microplate with a PGD2-specific antibody.
-
Add the collected supernatants and PGD2 standards to the wells, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGD2 tracer.
-
During incubation, the tracer and the PGD2 in the samples/standards compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution, which will be converted by HRP to produce a colored product.
-
Stop the reaction with an acid solution and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the PGD2 standards. Use this curve to determine the concentration of PGD2 in the cell supernatants. Calculate the percent inhibition and IC50 value for the test compound.
In Vivo Animal Model of Inflammation
Animal models are used to assess the efficacy of HPGDS inhibitors in a physiological setting. The mdx mouse, a model for Duchenne muscular dystrophy (DMD), is often used due to the role of inflammation in the disease pathology.
Protocol Outline (mdx Mouse Model):
-
Animal Selection: Use mdx mice and wild-type control mice of a specific age and sex.
-
Compound Administration: Administer the HPGDS inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a defined dose and frequency for a specified duration.[7]
-
Functional Assessment: Perform functional tests such as grip strength measurements to assess muscle function.[7]
-
Sample Collection: At the end of the study, collect blood and tissue samples (e.g., muscle) for analysis.
-
Biomarker Analysis:
-
Measure serum levels of PGD2 or its metabolites using ELISA or mass spectrometry to confirm target engagement.[6]
-
Analyze muscle tissue for markers of inflammation and necrosis (e.g., via histology and immunohistochemistry).
-
-
Data Analysis: Compare the outcomes between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for HPGDS Inhibitor Screening
Logical Relationship of HPGDS Inhibition and Therapeutic Effect
Conclusion
HPGDS inhibitors represent a targeted approach to mitigating the pro-inflammatory effects of PGD2. Their mechanism of action is centered on the direct inhibition of the HPGDS enzyme, leading to a reduction in PGD2 levels. The development of potent and selective inhibitors, as evidenced by the quantitative data from in vitro and in vivo studies, underscores the therapeutic potential of this drug class. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel HPGDS inhibitors for the treatment of a wide range of inflammatory and allergic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Kinetics of HPGDS Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. PGD2 is implicated in the pathophysiology of various conditions, including asthma, allergic rhinitis, and Duchenne muscular dystrophy. As such, the development of potent and selective HPGDS inhibitors is a significant area of interest for therapeutic intervention. This technical guide focuses on HPGDS Inhibitor 3 (also identified as compound 1y), an orally active and potent peripherally restricted inhibitor of HPGDS, providing a detailed overview of its binding affinity and kinetic profile.
This compound: Compound Profile
This compound is a highly selective and potent molecule designed to inhibit the enzymatic activity of HPGDS, thereby reducing the production of PGD2 and mitigating inflammatory cascades.[1] Its peripherally restricted nature is intended to minimize central nervous system side effects.
-
Chemical Name: (Not publicly disclosed)
-
CAS Number: 2255311-93-2
-
Synonyms: this compound, compound 1y
Binding Affinity and In-Vivo Efficacy
The binding affinity and functional potency of this compound have been characterized by its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. While specific kinetic constants such as Kᵢ, Kₑ, kₒₙ, and kₒբբ are not publicly available for this specific compound, the available data demonstrates its high potency.
| Parameter | Value | Description |
| IC50 | 9.4 nM | The concentration of the inhibitor required to reduce the in-vitro enzymatic activity of HPGDS by 50%.[1] |
| EC50 | 42 nM | The concentration of the inhibitor that induces a response halfway between the baseline and maximum in a whole-cell or in-vivo model.[1] |
| Blood EC50 | 3.4 nM | The effective concentration in blood that causes a 50% reduction in PGD2 levels in an acute inflammation model.[1] |
| Kᵢ (Inhibition Constant) | N/A | The dissociation constant for the inhibitor-enzyme complex. A measure of the inhibitor's binding affinity. |
| Kₑ (Dissociation Constant) | N/A | The equilibrium constant for the dissociation of the inhibitor-enzyme complex. |
| kₒₙ (Association Rate) | N/A | The rate constant for the binding of the inhibitor to the enzyme. |
| kₒբբ (Dissociation Rate) | N/A | The rate constant for the unbinding of the inhibitor from the enzyme. |
Pharmacokinetic Profile
Pharmacokinetic studies in various animal models have shown that this compound possesses favorable properties for an orally administered drug, including high bioavailability and a long half-life.[1]
| Species | Key Pharmacokinetic Parameters |
| Mouse, Rat, Dog | Lower IV clearance, similar steady-state volume of distribution, longer terminal half-life, and high oral bioavailability.[1] Very low brain exposures have been observed.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly binding to the HPGDS enzyme, preventing the conversion of its substrate, Prostaglandin H2 (PGH2), into PGD2. This action occurs downstream of the cyclooxygenase (COX) enzymes.
Caption: The arachidonic acid cascade leading to PGD2 production and the inhibitory action of this compound.
Experimental Protocols
The determination of binding affinity and kinetic parameters for HPGDS inhibitors involves several key experimental techniques.
IC50 Determination via Enzyme Inhibition Assay
The IC50 value is typically determined using an in-vitro enzymatic assay.
Principle: The activity of purified HPGDS is measured in the presence of varying concentrations of the inhibitor. The rate of PGD2 production is monitored, and the concentration of inhibitor that causes 50% reduction in enzyme activity is determined.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, purified recombinant HPGDS enzyme, the substrate PGH2, and a dilution series of this compound.
-
Reaction Setup: In a microplate, combine the HPGDS enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period.
-
Initiate Reaction: Add the substrate, PGH2, to initiate the enzymatic reaction.
-
Quench Reaction: After a defined time, stop the reaction using a quenching solution.
-
Detection: Measure the amount of PGD2 produced, often using a specific analytical method like ELISA or LC-MS/MS.
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
Caption: A generalized workflow for determining the IC50 value of an HPGDS inhibitor.
Binding Affinity and Kinetics (Kᵢ, Kₑ, kₒₙ, kₒբբ)
More detailed binding characteristics are determined using advanced biophysical techniques.
Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand (probe) from the HPGDS enzyme by an unlabeled inhibitor. When the small fluorescent probe is bound to the larger enzyme, it tumbles slowly, resulting in high fluorescence polarization. When displaced by an inhibitor, the free probe tumbles faster, leading to a decrease in polarization.[3][4] This method can be used to determine the inhibition constant (Kᵢ).
General Protocol:
-
Establish Assay Window: Determine the FP signal of the fluorescent probe alone (low polarization) and the probe bound to HPGDS (high polarization).
-
Competition Assay: Incubate a fixed concentration of HPGDS and the fluorescent probe with a serial dilution of the test inhibitor.
-
Measurement: Measure the fluorescence polarization in each well using a suitable plate reader.
-
Data Analysis: The decrease in polarization is proportional to the amount of probe displaced. The IC50 can be determined and subsequently converted to a Kᵢ value using the Cheng-Prusoff equation, provided the Kₑ of the fluorescent probe is known.[2]
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[5][6][7] It allows for the direct measurement of association (kₒₙ) and dissociation (kₒբբ) rates. The equilibrium dissociation constant (Kₑ) can then be calculated (kₒբբ/kₒₙ).
General Protocol:
-
Immobilization: Covalently attach purified HPGDS protein to the surface of an SPR sensor chip.
-
Association Phase: Flow a solution containing a specific concentration of the inhibitor over the chip surface. The binding of the inhibitor to the immobilized enzyme is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: Replace the inhibitor solution with buffer. The dissociation of the inhibitor from the enzyme is observed as a decrease in the SPR signal over time.
-
Data Analysis: Fit the association and dissociation curves to kinetic models to determine the kₒₙ and kₒբբ rate constants.
Principle: ITC directly measures the heat released or absorbed during a binding event.[8] By titrating an inhibitor into a solution containing the HPGDS enzyme, the binding affinity (Kₐ, the inverse of Kₑ), enthalpy (ΔH), and stoichiometry (n) of the interaction can be determined in a single experiment.
General Protocol:
-
Sample Preparation: Prepare highly purified and concentration-matched solutions of HPGDS and the inhibitor in the same buffer to minimize heats of dilution.[8]
-
Titration: Place the HPGDS solution in the sample cell of the calorimeter. The inhibitor solution is loaded into a syringe and injected in small, precise aliquots into the sample cell.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the inhibitor binds to the enzyme.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.
Logical Relationship: Enzyme Inhibition
The fundamental interaction between this compound and the enzyme is a reversible binding event that occludes the active site, preventing the substrate from binding and being converted to the product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. courses.edx.org [courses.edx.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bio-rad.com [bio-rad.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. mdpi.com [mdpi.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
In Vitro Characterization of HPGDS Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses. As such, HPGDS has emerged as a promising therapeutic target for a range of disorders, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the in vitro characterization of HPGDS Inhibitor 3, a potent and selective antagonist of HPGDS. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and procedures.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, also identified as compound 1y in scientific literature.[1][2][3]
| Parameter | Value | Assay Type | Reference |
| IC50 | 9.4 nM | Enzyme Inhibition Assay | [1][2][3][4] |
| EC50 | 42 nM | Cell-Based Assay | [4] |
Table 1: Potency of this compound.
| Enzyme/Receptor | IC50 / % Inhibition | Assay Type | Reference |
| L-PGDS | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |
| mPGES | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |
| COX-1 | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |
| COX-2 | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |
| 5-LOX | >10000 nM (for a similar compound, 8) | Cellular Assay | [5] |
Table 2: Selectivity Profile of a Structurally Similar HPGDS Inhibitor (Compound 8). Data for this compound (compound 1y) is not publicly available, however, compound 8 from the same class of inhibitors demonstrates high selectivity.[5]
Experimental Protocols
HPGDS Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HPGDS enzyme.
Methodology: A fluorescence polarization (FP)-based binding assay is a common method for determining the IC50 of HPGDS inhibitors.
Materials:
-
Recombinant human H-PGDS protein
-
Glutathione (GSH)
-
Fluorescent probe (e.g., a fluorescently labeled HPGDS inhibitor)
-
Assay buffer (e.g., 50 mM sodium phosphate pH 8, 1 mM EDTA, 0.2 mM DTT, 0.02% NaN3)
-
This compound (test compound)
-
384-well, non-binding black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of recombinant human H-PGDS protein, glutathione, and the fluorescent probe in the assay buffer.
-
Dispense the protein-probe solution into the wells of a 384-well plate.
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based PGD2 Production Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular context by measuring the inhibition of PGD2 production.
Methodology: This assay typically uses a human mast cell line (e.g., LAD2) or other immune cells that endogenously express HPGDS. PGD2 production is stimulated, and the amount of PGD2 released into the cell culture medium is quantified.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgE, ionophore A23187, or compound 48/80)
-
This compound (test compound)
-
PGD2 enzyme immunoassay (EIA) kit or UPLC-MS/MS system for quantification
Procedure:
-
Culture the mast cells under appropriate conditions.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with the chosen agonist to induce PGD2 production.
-
After incubation, centrifuge the cell suspension and collect the supernatant.
-
Measure the concentration of PGD2 in the supernatant using a PGD2 EIA kit or by UPLC-MS/MS.
-
Calculate the EC50 value by plotting the PGD2 concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Prostaglandin Biosynthesis Pathway and HPGDS Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Novel Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the inflammatory cascade. Elevated levels of PGD2 are associated with various allergic and inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis. As such, HPGDS has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides an in-depth overview of the structural activity relationships (SAR) of recently developed HPGDS inhibitors, detailed experimental protocols for their evaluation, and a summary of their inhibitory potencies.
HPGDS Signaling Pathway in Inflammation
HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. PGD2 then exerts its biological effects by binding to two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Activation of these receptors on various immune cells, such as mast cells, Th2 lymphocytes, and eosinophils, triggers a downstream signaling cascade that ultimately leads to the characteristic features of an allergic inflammatory response, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells.
HPGDS signaling pathway in allergic inflammation.
Structural Activity Relationship (SAR) of Novel HPGDS Inhibitors
The development of potent and selective HPGDS inhibitors has been an area of intense research. Several chemical scaffolds have been explored, with indole, piperidine, and thiazole derivatives being among the most promising. More recently, the use of proteolysis-targeting chimeras (PROTACs) has emerged as a novel strategy to achieve sustained HPGDS degradation.
Indole-Based Inhibitors
Indole-containing compounds have been identified as a potent class of HPGDS inhibitors. The indole scaffold typically occupies the active site of the enzyme, forming key interactions with surrounding amino acid residues. SAR studies have shown that substitutions on the indole ring can significantly impact inhibitory activity. For instance, the introduction of polar groups in the inner part of the binding pocket can be accommodated, suggesting a degree of flexibility in the active site.
Piperidine-Containing Inhibitors
Piperidine moieties are frequently incorporated into HPGDS inhibitors to improve their pharmacokinetic properties and potency. The piperidine ring can be modified at various positions to optimize interactions with the enzyme. A key observation in some series is the importance of benzylamines and 4-aminopiperidines in the "tail" region of the molecule for achieving good cell-based activity.
Thiazole-Based Inhibitors
Thiazole derivatives represent another important class of HPGDS inhibitors. The thiazole core can be readily modified to explore different substitution patterns. SAR studies have focused on optimizing the "head," "body," and "tail" regions of the molecule to enhance both enzyme and cell-based potency.
HPGDS-Targeting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. For HPGDS, PROTACs have been designed by linking a known HPGDS inhibitor (such as TFC-007) to a ligand for an E3 ligase, like cereblon (CRBN).[1][2] The structure of the linker and the attachment point on the E3 ligase ligand have been shown to be critical for degradation efficiency.[3] SAR studies on HPGDS-targeting PROTACs are ongoing, with a focus on optimizing the linker length and composition, as well as exploring different HPGDS-binding and E3 ligase-recruiting moieties.[1][3]
Quantitative Data on HPGDS Inhibitors
The following tables summarize the in vitro inhibitory potencies (IC50 values) of representative HPGDS inhibitors from different chemical classes.
| Compound | Chemical Class | HPGDS IC50 (nM) | Reference(s) |
| HQL-79 | Indole derivative | - | [4] |
| TFC-007 | Piperidine derivative | 83 | [5] |
| TAS-204 | Thiazole derivative | 23 | [5] |
| Compound 8 | Piperidine derivative | 0.5 - 2.3 | |
| SAR-191801 | Not specified | 5-9 |
| PROTAC Name | HPGDS Ligand | E3 Ligase Ligand | DC50 (nM) | Reference(s) |
| PROTAC(H-PGDS)-1 | TFC-007 | Pomalidomide | - | [2] |
| PROTAC(H-PGDS)-7 | TFC-007 | Pomalidomide | - | [3] |
Experimental Protocols
Accurate evaluation of HPGDS inhibitor potency requires robust and reproducible experimental assays. The following sections provide detailed protocols for two key in vitro assays: a fluorescence polarization (FP)-based binding assay and a cellular assay for PGD2 production.
HPGDS Inhibitor Screening Workflow
A typical workflow for the discovery and characterization of novel HPGDS inhibitors involves a multi-step process that begins with the identification of initial hits, followed by their validation and optimization.
A representative workflow for HPGDS inhibitor screening.
Fluorescence Polarization (FP)-Based HPGDS Inhibition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the HPGDS active site. A decrease in fluorescence polarization indicates inhibition.
Materials:
-
Purified recombinant human HPGDS protein
-
Fluorescently labeled HPGDS tracer (e.g., fluorescein-conjugated inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 384-well plate, add the diluted test compounds.
-
Add the HPGDS protein to each well at a final concentration optimized for the assay (typically in the low nanomolar range).
-
Add the fluorescent tracer to each well at a fixed concentration (e.g., at its Kd value for HPGDS).
-
Include control wells:
-
Maximum polarization: HPGDS protein + tracer (no inhibitor)
-
Minimum polarization: Tracer only (no protein or inhibitor)
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PGD2 Production Assay (ELISA)
This assay measures the ability of a test compound to inhibit the production of PGD2 in a relevant cell line, such as human mast cells (HMC-1) or basophilic leukemia cells (KU812).
Materials:
-
Human mast cell line (e.g., HMC-1 or KU812)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., calcium ionophore A23187 or anti-IgE)
-
Test compounds dissolved in DMSO
-
PGD2 ELISA kit
-
Cell lysis buffer (if measuring intracellular PGD2)
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with the appropriate agent (e.g., A23187) to induce PGD2 production.
-
Incubate for a defined time (e.g., 30 minutes).
-
Collect the cell culture supernatant (for secreted PGD2) or lyse the cells (for intracellular PGD2).
-
Quantify the amount of PGD2 in the samples using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
The ELISA protocol typically involves the following steps:
-
Addition of samples and standards to an antibody-coated plate.
-
Incubation with a biotinylated detection antibody.
-
Addition of a streptavidin-HRP conjugate.
-
Addition of a TMB substrate and subsequent stopping of the reaction.
-
Measurement of absorbance at 450 nm.
-
-
Calculate the concentration of PGD2 in each sample based on the standard curve.
-
Determine the percent inhibition of PGD2 production for each compound concentration and calculate the IC50 value.
Conclusion
The development of novel HPGDS inhibitors holds significant promise for the treatment of a wide range of allergic and inflammatory diseases. A deep understanding of the structural activity relationships of different inhibitor classes is crucial for the rational design of more potent and selective drug candidates. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of these inhibitors. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles and the exploration of novel therapeutic modalities, such as PROTACs, to achieve sustained target engagement and enhanced clinical efficacy.
References
- 1. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Selective HPGDS Inhibitors: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) has emerged as a critical therapeutic target for a range of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. HPGDS is the key enzyme responsible for the production of prostaglandin D2 (PGD2) in immune cells like mast cells and Th2 lymphocytes.[1][2] PGD2 is a potent lipid mediator that, upon binding to its receptors—primarily the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2)—triggers a cascade of pro-inflammatory events. These events include vasodilation, bronchoconstriction, and the recruitment and activation of eosinophils and other immune cells, contributing significantly to the pathophysiology of allergic responses.[3][4]
Targeting HPGDS offers a more specific therapeutic strategy compared to broad-acting anti-inflammatory drugs like non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes and block the production of all prostaglandins, including potentially beneficial ones.[3] By selectively inhibiting HPGDS, it is possible to specifically reduce the production of pro-inflammatory PGD2, thereby mitigating the downstream allergic cascade. This guide provides an in-depth overview of the discovery of selective HPGDS inhibitors, detailing key signaling pathways, discovery and screening workflows, quantitative data on lead compounds, and the experimental protocols central to their development.
The HPGDS Signaling Pathway
The production of PGD2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). HPGDS, a cytosolic enzyme, catalyzes the final step in this cascade: the isomerization of PGH2 to PGD2.[2][3] Once synthesized, PGD2 is released from the cell and exerts its biological effects by activating G-protein-coupled receptors on target cells, most notably the DP1 and CRTH2 (DP2) receptors, which mediate the allergic and inflammatory responses.[5]
Drug Discovery Workflow
The identification of novel, selective HPGDS inhibitors typically follows a structured drug discovery cascade. This process begins with high-throughput screening (HTS) to identify initial "hits" from large compound libraries. Due to the instability of the HPGDS substrate PGH2, traditional enzymatic assays are not ideal for large-scale screening.[1] Therefore, competition binding assays, such as scintillation proximity assays (SPA) or fluorescence polarization (FP)-based assays, are often employed.[1][3] Promising hits are then validated and characterized in biochemical and cell-based assays to confirm their potency and mechanism of action before advancing to in vivo models for efficacy and pharmacokinetic evaluation.
Key Selective HPGDS Inhibitors and Quantitative Data
Through extensive research, several classes of potent and selective HPGDS inhibitors have been discovered. Early leads were identified through HTS, leading to the optimization of scaffolds like the thiazole series.[1] A key challenge in development was improving cellular activity while maintaining high enzymatic potency.[2] The tables below summarize the inhibitory potency and pharmacokinetic properties of notable selective HPGDS inhibitors.
Table 1: In Vitro Inhibitory Potency of Selective HPGDS Inhibitors
| Compound | HPGDS IC₅₀ (nM) | Cell-Based IC₅₀ (nM) | Selectivity Notes | Source(s) |
| Thiazole 1 | 10 | 300 - 1300 | - | [1][2] |
| Compound 8 | 0.5 - 2.3 | 32 | >10,000 nM for L-PGDS, COX-1, COX-2, 5-LOX | [2][6] |
| HQL-79 | - | - | Known selective inhibitor used in preclinical models | [4][7] |
| TFC-007 | 71 | - | Used as a warhead for PROTAC degraders | [8][9] |
| TAS-205 | - | - | Advanced to Phase I clinical trials for Duchenne muscular dystrophy | [7] |
| Dihydroberberine | 3,700 | - | Natural product-derived inhibitor (IC₅₀ = 3.7 µM) | [7] |
Table 2: Pharmacokinetic Properties of Compound 8 in Rat
| Property | Value |
| Bioavailability (F%) | 76% |
| Clearance (CL) (mL/min/kg) | 8.7 |
| Volume of Distribution (Vss) (L/kg) | 2.1 |
| Half-Life (T₁/₂) (h) | 4.1 |
| Data obtained following a 1 mg/kg oral dose.[1] |
Novel Modalities: HPGDS Degraders (PROTACs)
Beyond traditional inhibition, a new therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), has been developed to target HPGDS. PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting its enzymatic activity.[10] A PROTAC designed for HPGDS, such as PROTAC(H-PGDS)-1, consists of a ligand that binds to HPGDS (e.g., TFC-007) connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[8][11] This ternary complex formation triggers the ubiquitination of HPGDS, marking it for degradation by the proteasome. This approach can lead to a more sustained and potent suppression of PGD2 production compared to reversible inhibitors.[11][12]
Experimental Protocols
HPGDS Enzyme Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the ability of a test compound to displace a fluorescently-labeled probe from the HPGDS active site, avoiding the use of the unstable substrate PGH2.[3][13]
-
Principle: A fluorescent probe (an inhibitor conjugated to a fluorophore) binds to HPGDS, resulting in a large, slow-rotating complex with high fluorescence polarization (FP). When a test compound with affinity for the active site is added, it displaces the probe. The now-free, smaller probe rotates more rapidly, causing a measurable decrease in FP.[3]
-
Materials:
-
Recombinant human H-PGDS protein
-
Fluorescent Probe (e.g., H-PGDS inhibitor-fluorescein conjugate)
-
Assay Buffer (e.g., Tris-HCl with additives)
-
Test compounds dissolved in DMSO
-
Black, non-binding 384-well microplates
-
Plate reader capable of FP measurements
-
-
Protocol:
-
Prepare serial dilutions of test compounds in DMSO.
-
In each well of the microplate, add the assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the test compound solution.
-
Add a solution containing the H-PGDS enzyme and the fluorescent probe to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader (Excitation/Emission suitable for the fluorophore, e.g., 485/535 nm for fluorescein).
-
Calculate the percent inhibition for each compound concentration relative to high (probe + enzyme) and low (probe only) controls, and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based PGD2 Production Assay
This assay quantifies the ability of an inhibitor to block PGD2 synthesis in a relevant cell line, such as the human mast cell line LAD2 or basophil line KU812.[1][7]
-
Principle: Cells that endogenously express HPGDS are stimulated to produce PGD2. The amount of PGD2 released into the cell culture medium is measured in the presence and absence of the test inhibitor.
-
Materials:
-
Protocol:
-
Seed cells in a multi-well plate and culture until they are ready for the experiment.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Add a stimulant (e.g., anti-IgE) to all wells except the negative control to trigger PGD2 production.
-
Incubate for the optimal PGD2 release period (e.g., 24 hours).[7]
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions.[14][15]
-
Determine the IC₅₀ value by plotting the percent inhibition of PGD2 production against the compound concentration.
-
In Vivo Efficacy Model (Allergic Sheep Model of Asthma)
Large animal models, particularly sheep, are highly valuable for preclinical efficacy testing due to physiological and anatomical similarities to human airways.[10][16]
-
Principle: Sheep naturally allergic to an antigen (e.g., Ascaris suum) are challenged with an aerosolized version of that antigen to induce an asthmatic response, including bronchoconstriction and airway hyperresponsiveness. The test inhibitor is administered prior to the challenge to assess its ability to prevent or reduce these symptoms.[17]
-
Protocol Outline:
-
Sensitization: Use sheep with a known natural allergy to an antigen like Ascaris suum or actively sensitize them to an allergen like house dust mite (HDM).[6][16]
-
Baseline Measurement: Measure baseline lung function, typically as airway resistance (RL), and airway responsiveness to a bronchoconstrictor like carbachol.
-
Treatment: Administer the HPGDS inhibitor (e.g., orally or via inhalation) according to the desired dosing regimen. A vehicle control group is run in parallel.
-
Allergen Challenge: Expose the sheep to an aerosolized allergen challenge.
-
Post-Challenge Monitoring: Monitor airway resistance continuously to measure the early and late-phase asthmatic responses.
-
Follow-up: At a later time point (e.g., 24 hours post-challenge), re-assess airway hyperresponsiveness to carbachol.
-
Analysis: Compare the changes in airway resistance and hyperresponsiveness between the inhibitor-treated and vehicle-treated groups to determine efficacy.
-
Conclusion
The discovery of selective HPGDS inhibitors represents a targeted and promising approach for the treatment of allergic and inflammatory diseases. The development process relies on a robust workflow, from innovative high-throughput screening assays that overcome substrate instability to sophisticated cell-based and in vivo models that predict clinical efficacy. The identification of highly potent and selective small molecules, coupled with the advent of novel degradation technologies like PROTACs, continues to advance the field. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to developing the next generation of HPGDS-targeted therapeutics.
References
- 1. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddl-conference.com [ddl-conference.com]
- 7. Effects of Common Pesticides on Prostaglandin D2 (PGD2) Inhibition in SC5 Mouse Sertoli Cells, Evidence of Binding at the COX-2 Active Site, and Implications for Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green - Applications - CAT N°: 600007 [bertin-bioreagent.com]
- 14. caymanchem.com [caymanchem.com]
- 15. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 16. allergenix.com.au [allergenix.com.au]
- 17. A prostaglandin D2 receptor antagonist modifies experimental asthma in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to HPGDS Inhibitor 3 in the Prostaglandin D2 Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HPGDS inhibitor 3, a potent and peripherally restricted inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2). This document details the mechanism of action, quantitative data, and experimental protocols related to this compound, offering valuable insights for researchers in inflammation, immunology, and drug discovery.
The Prostaglandin D2 Synthesis Pathway and the Role of HPGDS
Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and a terminal prostaglandin synthase. In hematopoietic cells such as mast cells, Th2 cells, and antigen-presenting cells, the key enzyme responsible for the conversion of PGH2 to PGD2 is the hematopoietic prostaglandin D synthase (H-PGDS).[1] PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses like the recruitment of eosinophils, basophils, and Th2 cells.
The inhibition of H-PGDS presents a targeted therapeutic strategy to reduce the production of PGD2, thereby mitigating its pro-inflammatory effects without interfering with the production of other prostaglandins that may have homeostatic functions.
This compound: A Potent and Peripherally Restricted Inhibitor
This compound, also identified as compound 1y in the primary literature, is an orally active and highly potent inhibitor of H-PGDS with an IC50 of 9.4 nM.[2][3] A key feature of this inhibitor is its peripherally restricted action, exhibiting low brain exposure, which mitigates the risk of central nervous system (CNS) toxicity that has been observed with other HPGDS inhibitors.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo potency, as well as the pharmacokinetic profile of this compound.[2][3]
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/Assay |
| IC50 | 9.4 nM | Human H-PGDS Enzyme Assay |
| EC50 | 42 nM | Cellular Assay |
| ED50 | 0.009 mg/kg | In vivo PGD2 release attenuation (acute inflammation model) |
| Blood EC50 | 3.4 nM | In vivo (acute inflammation model) |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | IV Clearance | Steady State Volume of Distribution | Terminal Half-life | Oral Bioavailability (%) |
| Mouse | IV / PO | 1 / 3 | Lower | Similar | Longer | High |
| Rat | IV / PO | 1 / 3 | Lower | Similar | Longer | High |
| Dog | IV / PO | 1 / 3 | Lower | Similar | Longer | High |
Comparative Efficacy of HPGDS Inhibitors
To provide context for the potency of this compound, the following table compares its IC50 value with those of other well-characterized H-PGDS inhibitors.
Table 3: Comparative IC50 and Ki Values of Selected HPGDS Inhibitors
| Inhibitor | IC50 (nM) | Ki (µM) | Reference |
| This compound (1y) | 9.4 | Not Reported | [2] |
| HQL-79 | 6000 | 3-5 | [4][5] |
| TFC-007 | 83 | Not Reported | [3][6] |
| TAS-205 | 76 | Not Reported | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other related compounds.
H-PGDS Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the enzymatic activity of H-PGDS and the inhibitory potential of test compounds using a fluorescence polarization (FP) based assay.
Materials:
-
Recombinant human H-PGDS protein
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM GSH, 5 mM MgCl2)
-
Fluorescently labeled H-PGDS probe (e.g., a derivative of a known inhibitor)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of recombinant human H-PGDS protein in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted test compound or DMSO (for control wells).
-
Add the H-PGDS protein solution to all wells except for the "no enzyme" control wells.
-
Add the fluorescently labeled H-PGDS probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Assay for PGD2 Production (LPS-induced)
This protocol outlines a method to assess the ability of an HPGDS inhibitor to block PGD2 production in a cellular context, often using lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
Cell line expressing H-PGDS (e.g., human mast cells, macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGD2 or LC-MS/MS for PGD2 quantification
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS at a predetermined concentration to induce PGD2 production. Include an unstimulated control group.
-
Incubate the cells for a defined time course (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Calculate the percent inhibition of PGD2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Determine the EC50 value by plotting the concentration-response curve.
References
- 1. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of HPGDS Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses. As such, HPGDS has emerged as a promising therapeutic target for a range of inflammatory conditions. This technical guide provides an in-depth pharmacological overview of HPGDS inhibitor 3, a potent and selective inhibitor of this enzyme.
This compound, also known as compound 1y, is an orally active and peripherally restricted small molecule.[1] Its pharmacological profile is characterized by high potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool for preclinical research and a potential candidate for further drug development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Species | Assay Type |
| IC50 | 9.4 nM | Human | Enzymatic Assay |
| EC50 | 42 nM | Cellular | Cellular Functional Assay |
Table 2: In Vivo Efficacy
| Model | Dosing | Effect |
| Zymosan-induced Peritonitis (Mouse) | 0.003 - 1 mg/kg (Oral, single dose) | Dose-dependent attenuation of PGD2 release to baseline levels (ED50 = 0.009 mg/kg) |
| LPS-induced Inflammation (Mouse) | 0.003 - 1 mg/kg (Oral, single dose) | Dose-dependent inhibition of LPS-induced PGD2 increase in plasma and skeletal muscle |
| Muscle Injury Model (mdx Mouse) | 1, 3, and 10 mg/kg (Oral, once daily for 16 days) | Significant enhancement of functional recovery of injured limbs |
Table 3: Pharmacokinetic Profile
| Species | Route | Key Parameters |
| Mouse | PO, IV | Low IV clearance, long terminal half-life, high oral bioavailability, very low brain exposure |
| Rat | PO, IV | Low IV clearance, long terminal half-life, high oral bioavailability, very low brain exposure |
| Dog | PO, IV | Low IV clearance, long terminal half-life, high oral bioavailability, very low brain exposure |
Table 4: Selectivity Profile
| Target | Inhibition |
| L-PGDS | No significant inhibition |
| mPGES-1 | No significant inhibition |
| COX-1 | No significant inhibition |
| COX-2 | No significant inhibition |
| 5-LOX | No significant inhibition |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of hematopoietic prostaglandin D synthase. This enzyme is a critical component of the arachidonic acid cascade.
Caption: HPGDS Signaling Pathway and Inhibition by Inhibitor 3.
As depicted in the diagram, cyclooxygenase (COX) enzymes metabolize arachidonic acid to prostaglandin H2 (PGH2). HPGDS then isomerizes PGH2 to PGD2. PGD2 subsequently activates DP1 and DP2 receptors, leading to downstream signaling cascades that mediate inflammatory and allergic responses. This compound competitively blocks the active site of HPGDS, thereby preventing the synthesis of PGD2 and mitigating its pro-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
HPGDS Enzymatic Inhibition Assay
This assay quantifies the in vitro potency of this compound.
Caption: Workflow for HPGDS Enzymatic Inhibition Assay.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human HPGDS is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Quenching: After a defined incubation period, the reaction is terminated by the addition of a quenching solution (e.g., a solution containing a stable PGD2 analog as an internal standard and a protein precipitating agent).
-
PGD2 Quantification: The amount of PGD2 produced is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of PGD2 production (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Functional Assay
This assay determines the potency of this compound in a cellular context.
Protocol:
-
Cell Culture and Treatment: A suitable cell line endogenously expressing HPGDS (e.g., mast cells or macrophages) is cultured and pre-treated with various concentrations of this compound.
-
Cell Stimulation: The cells are then stimulated with an appropriate agent (e.g., calcium ionophore or lipopolysaccharide) to induce the release of arachidonic acid and subsequent PGD2 synthesis.
-
Supernatant Collection: After stimulation, the cell culture supernatant is collected.
-
PGD2 Measurement: The concentration of PGD2 in the supernatant is measured using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
EC50 Determination: The effective concentration of this compound that inhibits 50% of the stimulated PGD2 release (EC50) is determined from the dose-response curve.
In Vivo Zymosan-Induced Peritonitis Model
This model assesses the anti-inflammatory efficacy of this compound in an acute inflammatory setting.
Caption: Experimental Workflow for Zymosan-Induced Peritonitis Model.
Protocol:
-
Animal Dosing: Mice are orally administered with either this compound at various doses or the vehicle control.
-
Induction of Peritonitis: A short time after dosing, peritonitis is induced by an intraperitoneal injection of zymosan, a yeast cell wall component.
-
Sample Collection: At a specified time point after zymosan injection, the peritoneal cavity is washed with saline (peritoneal lavage) to collect the inflammatory exudate.
-
PGD2 Analysis: The concentration of PGD2 in the peritoneal lavage fluid is quantified by LC-MS/MS.
-
Efficacy Evaluation: The dose-dependent reduction in PGD2 levels by this compound is analyzed to determine the effective dose that causes 50% of the maximal response (ED50).
Conclusion
This compound is a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile, including oral bioavailability and peripheral restriction, underscores its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory therapeutics. The detailed pharmacological data and experimental protocols provided in this guide are intended to support further investigation into the therapeutic applications of HPGDS inhibition.
References
Technical Guide: Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitor Target Engagement in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent lipid mediator implicated in the pathophysiology of allergic and inflammatory diseases such as asthma and allergic rhinitis.[1][2] Primarily expressed in immune cells, including mast cells, HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2][3] Upon activation, mast cells are a major source of PGD2, which exerts its biological effects through two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[1][2] These effects include bronchoconstriction, vasodilation, and the recruitment and activation of eosinophils and T-helper 2 (Th2) cells.[1][4]
Given its central role in allergic inflammation, HPGDS has emerged as a key therapeutic target.[4] The development of potent and selective HPGDS inhibitors offers a promising strategy to attenuate the inflammatory cascade at a crucial upstream point. A critical step in the preclinical and clinical development of these inhibitors is the robust measurement of target engagement (TE) —the demonstration that a drug candidate binds to its intended target in a relevant cellular context. Quantifying TE in mast cells confirms the inhibitor's mechanism of action, helps establish dose-response relationships, and provides essential data for correlating pharmacological activity with clinical efficacy.[5][6]
This technical guide provides an in-depth overview of the core methodologies used to assess HPGDS inhibitor target engagement in mast cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The HPGDS Signaling Pathway in Mast Cells
In mast cells, the production of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate PGH2 by cyclooxygenase-1 (COX-1).[7][8] HPGDS, a cytosolic enzyme, then specifically catalyzes the conversion of PGH2 to PGD2.[9][10] PGD2 is subsequently released from the cell and signals through its receptors, DP1 and DP2/CRTH2, on various immune and structural cells to propagate the inflammatory response.[3]
Methodologies for Measuring Target Engagement
Several robust methods can be employed to quantify the interaction of inhibitors with HPGDS within mast cells. The Cellular Thermal Shift Assay (CETSA) is a premier biophysical method for directly confirming target binding, while functional assays measure the downstream consequences of this engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in a cellular environment.[5][11] The principle is based on ligand-induced thermal stabilization: the binding of an inhibitor to its target protein, HPGDS, increases the protein's resistance to heat-induced denaturation.[12] By heating cell lysates or intact cells treated with an inhibitor across a temperature gradient, one can observe a "shift" in the melting temperature (Tm) of HPGDS, providing direct evidence of binding.[13][14]
Experimental Protocol: CETSA for HPGDS Target Engagement
-
Cell Culture and Treatment:
-
Culture human mast cells (e.g., LAD2 cell line, cord blood-derived mast cells) to the desired density.
-
Treat cells with various concentrations of the HPGDS inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells to release intracellular proteins. A common method is performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Quantification of Soluble HPGDS:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble HPGDS in each sample using a quantitative protein detection method:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-HPGDS antibody.[10]
-
ELISA: Use a sandwich ELISA kit to quantify HPGDS concentration in the supernatant.[15][16]
-
High-Throughput Methods: For screening, AlphaLISA or Proximity Extension Assays (PEA) can be adapted for higher throughput.[11][12]
-
-
-
Data Analysis:
-
Plot the percentage of soluble HPGDS against temperature for both vehicle- and inhibitor-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for inhibitor-treated cells confirms target engagement.
-
Functional Activity Assay: PGD2 Release
This method provides a functional readout of target engagement by measuring the inhibition of HPGDS enzymatic activity. It quantifies the reduction in PGD2 production following mast cell activation.[17] This is a direct measure of the pharmacological effect of the inhibitor in a cellular context.
Experimental Protocol: Mast Cell PGD2 Release Assay
-
Cell Culture and Inhibitor Pre-incubation:
-
Culture human mast cells in appropriate media.
-
Pre-incubate the cells with serial dilutions of the HPGDS inhibitor or vehicle control for 30-60 minutes at 37°C.
-
-
Mast Cell Activation:
-
Activate the mast cells to induce degranulation and prostanoid synthesis. Common activators include:
-
Immunological: Anti-IgE for cross-linking of the FcεRI receptor.
-
Non-immunological: Calcium ionophore A23187.[17]
-
-
-
Sample Collection:
-
After a defined activation period (e.g., 30 minutes), stop the reaction by placing the samples on ice and pelleting the cells by centrifugation.
-
Collect the supernatant for prostanoid analysis.
-
-
Quantification of PGD2:
-
Measure the concentration of PGD2 in the supernatant. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its sensitivity and specificity in distinguishing different prostanoids.[8][17]
-
Commercially available ELISA kits are also a viable alternative.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGD2 release for each inhibitor concentration compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration).
-
Quantitative Data on HPGDS Inhibitors
The following tables summarize publicly available quantitative data for representative HPGDS inhibitors, demonstrating their potency and cellular activity.
Table 1: Biochemical Potency of HPGDS Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
|---|---|---|---|---|
| HPGDS inhibitor 2 | Human HPGDS | 9.9 nM | Enzymatic Assay | [18] |
| HQL-79 | Human HPGDS | ~20 nM | Enzymatic Assay | [1] |
| TAS-205 | Human HPGDS | 17 nM | Enzymatic Assay | [19] |
| PPCA | Human HPGDS | N/A | N/A |[7] |
Table 2: Cellular Activity of HPGDS Inhibitors in Mast Cells
| Inhibitor | Cell Model | Activity Metric | Value/Concentration | Effect | Reference |
|---|---|---|---|---|---|
| HPGDS inhibitor 2 | Mast Cells | ED50 | 0.032 mg/kg (in vivo) | Anti-inflammatory activity | [18] |
| PPCA | LAD2 Mast Cells | Effective Conc. | 1 µM | Dose-dependent inhibition of PGD2 release | [7] |
| HQL-79 | Eosinophils (hPGDS-expressing) | Effective Conc. | N/A | Blocked PGD2 production |[1] |
Biochemical Consequences of HPGDS Inhibition
A key consideration in targeting HPGDS is the potential for metabolic "shunting." The substrate for HPGDS, PGH2, is a central node in the prostanoid synthesis pathway. When HPGDS is inhibited, PGH2 can be redirected and utilized by other enzymes, such as thromboxane synthase (TXAS) or prostaglandin E synthase (PGES), leading to an increase in the production of other prostanoids like thromboxane A2 (TXA2) and PGE2.[8][17][20] Understanding this shunting is crucial, as these other mediators have their own distinct biological activities. Studies in human mast cells have confirmed that pharmacological inhibition of HPGDS abolishes PGD2 formation but is associated with a concurrent increase in TXA2 and PGE2 levels.[8][17]
Conclusion
Confirming and quantifying HPGDS target engagement in mast cells is a cornerstone of developing novel anti-inflammatory and anti-allergic therapeutics. Biophysical methods like CETSA provide definitive proof of drug-target binding in a native cellular environment, while functional assays measuring PGD2 release offer a direct readout of pharmacological activity. A comprehensive approach that combines these methodologies allows researchers to build a robust data package that elucidates an inhibitor's mechanism of action, confirms its potency in a relevant cell type, and reveals important downstream biochemical consequences such as metabolic shunting. These insights are invaluable for guiding lead optimization, establishing pharmacokinetic/pharmacodynamic relationships, and ultimately enhancing the probability of success in clinical development.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolomics.se [metabolomics.se]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. HPGDS hematopoietic prostaglandin D synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Human Hematopoietic Prostaglandin D Synthase/HPGDS Antibody MAB6487: R&D Systems [rndsystems.com]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Human Prostaglandin D2 Synthase, Hematopoietic (PTGDS) ELISA Kit [kbdna.com]
- 17. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Cellular Uptake and Distribution of HPGDS Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular uptake and distribution of the hematopoietic prostaglandin D synthase (HPGDS) inhibitor, designated as HPGDS inhibitor 3. This potent and orally active inhibitor has demonstrated significant anti-inflammatory properties, making it a compound of interest for further therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, also identified in scientific literature as compound 1y and compound 8. This data is crucial for understanding its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 (nM) | EC50 (nM) | Reference |
| Enzyme Assay | H-PGDS | Human | 9.4 | 42 | [1] |
| Enzyme Assay | H-PGDS | Human, Rat, Dog, Sheep | 0.5 - 2.3 | - | [2] |
| Cellular Assay | H-PGDS | - | - | 32 | [2] |
| Cellular Assay | Mast Cell PGD2 Release | - | - | ED50: 0.009 mg/kg (blood EC50 = 3.4 nM) | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Animal Models
| Species | Administration | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) | Clearance (mL/min/kg) | Brain Exposure | Reference |
| Mouse | PO and IV | 1-3 | High | Longer | Lower | Very Low | [1] |
| Rat | PO and IV | 1-3 | 76 | 4.1 | 14 | Very Low | [1][2] |
| Dog | PO and IV | 1-3 | High | Longer | Lower | Very Low | [1] |
Experimental Protocols
While specific, detailed protocols for the cellular uptake and distribution of this compound are not extensively published, this section provides a generalized yet detailed methodology based on standard practices for small molecule inhibitors. These protocols can be adapted for the specific investigation of this compound.
General Protocol for Measuring Cellular Uptake using LC-MS/MS
This protocol outlines a method to quantify the intracellular concentration of a small molecule inhibitor.
Objective: To determine the intracellular concentration of this compound in a selected cell line over time.
Materials:
-
Selected cell line (e.g., mast cells, macrophages)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)
-
Internal standard for LC-MS/MS
-
Bicinchoninic acid (BCA) protein assay kit
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Seeding: Seed the selected cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 80-90%).
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a pre-warmed cell culture medium to the desired final concentrations. Remove the existing medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells with the inhibitor for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a CO2 incubator.
-
Cell Harvesting and Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay. This will be used for normalization.
-
Extraction: To the remaining lysate, add a known concentration of an internal standard. Precipitate the proteins and extract the inhibitor by adding three volumes of ice-cold organic solvent. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Data Analysis: Quantify the concentration of this compound based on a standard curve. Normalize the intracellular concentration to the protein content of each sample.
Protocol for Subcellular Fractionation
This protocol allows for the investigation of the distribution of this compound within different cellular compartments.
Objective: To determine the localization of this compound in the nuclear, mitochondrial, and cytosolic fractions of cells.
Materials:
-
Cells treated with this compound
-
Fractionation buffer (hypotonic buffer containing protease inhibitors)
-
Dounce homogenizer or needle and syringe
-
Centrifuge and ultracentrifuge
-
Reagents for analysis of fractions (as in the LC-MS/MS protocol)
-
Antibodies for western blotting to verify fraction purity (e.g., anti-Histone H3 for nucleus, anti-COX IV for mitochondria, anti-GAPDH for cytosol)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in the cellular uptake protocol. Harvest the cells by scraping and centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and incubate on ice for 20-30 minutes to allow the cells to swell.
-
Homogenization: Lyse the cells by passing the suspension through a narrow-gauge needle multiple times or by using a Dounce homogenizer. Monitor cell lysis under a microscope.
-
Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C. The pellet will contain the nuclei.
-
Isolation of Mitochondria: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Isolation of Cytosol: Transfer the supernatant from the previous step to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction.
-
Inhibitor Extraction and Analysis: Process each fraction (nuclear, mitochondrial, and cytosolic pellets resuspended in an appropriate buffer) for inhibitor extraction and quantification using LC-MS/MS as described in the previous protocol.
-
Fraction Purity Verification: Use a portion of each fraction to perform western blotting with antibodies specific for markers of each compartment to assess the purity of the fractionation.
Visualizations
The following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
References
Methodological & Application
Application Notes and Protocols for HPGDS Inhibitor 3 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator implicated in a variety of physiological and pathological processes, including allergic reactions and inflammation. Inhibition of HPGDS presents a promising therapeutic strategy for managing inflammatory diseases. HPGDS inhibitor 3 is a potent, selective, and orally active inhibitor of HPGDS, demonstrating significant efficacy in preclinical mouse models.[1] This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models of inflammation.
Physicochemical and Pharmacokinetic Properties of this compound
This compound is characterized by its high potency and favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies.
| Property | Value | Reference |
| IC50 (Enzyme Assay) | 9.4 nM | [1] |
| EC50 (Cell-based Assay) | 42 nM | [1] |
| ED50 (in vivo Mouse Model) | 0.009 mg/kg | [1] |
| Route of Administration | Oral (PO), Intravenous (IV) | [1] |
| Bioavailability (Mouse) | High | [1] |
| CNS Toxicity | Low | [1] |
Signaling Pathway of PGD2 and Inhibition by this compound
HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. PGD2 then exerts its biological effects by binding to two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors can lead to diverse and sometimes opposing downstream effects, contributing to the complex role of PGD2 in inflammation. This compound blocks the production of PGD2, thereby modulating these downstream signaling events.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in a lipopolysaccharide (LPS)-induced acute inflammation mouse model.
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
Procedure:
-
Vehicle Preparation:
-
For 0.5% Methylcellulose: Gradually add 0.5 g of methylcellulose to 100 ml of sterile, stirring water. Heat to 60-70°C while stirring to dissolve. Cool to room temperature before use.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Accurately weigh the inhibitor and place it in a sterile tube.
-
If using a co-solvent, first dissolve the inhibitor in a small volume of DMSO.
-
Add the chosen vehicle to the inhibitor and vortex vigorously until a homogenous suspension or solution is formed. Gentle warming or brief sonication may aid in dissolution, but stability under these conditions should be verified.
-
Prepare a fresh formulation for each day of dosing.
-
-
Oral Administration:
-
Acclimatize mice to handling and the oral gavage procedure for several days before the experiment.
-
The typical dosing volume for mice is 5-10 ml/kg body weight.
-
Gently restrain the mouse and insert the ball-tipped gavage needle orally, advancing it into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: LPS-Induced Acute Inflammation Model
This protocol outlines a typical workflow for evaluating the anti-inflammatory effects of this compound in an LPS-induced acute inflammation model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound formulation (from Protocol 1)
-
Vehicle control (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for tissue collection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to acclimatize them to the facility and reduce stress.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A typical group size is 6-8 mice.
-
Dosing:
-
Administer this compound (e.g., 0.01, 0.1, 1 mg/kg) or vehicle by oral gavage 1 hour before the LPS challenge.
-
-
Inflammation Induction:
-
Inject LPS (e.g., 1-5 mg/kg) intraperitoneally (i.p.) to induce a systemic inflammatory response. The control group receives a sterile saline injection.
-
-
Sample Collection:
-
At predetermined time points after LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture or retro-orbital bleeding under terminal anesthesia.
-
Immediately process the blood to obtain plasma by centrifuging at 2,000 x g for 15 minutes at 4°C.
-
Tissues of interest (e.g., lung, liver, spleen) can also be collected, snap-frozen in liquid nitrogen, or fixed in formalin for further analysis.
-
-
Endpoint Analysis:
-
Measure PGD2 levels in plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analyze plasma for pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using a multiplex assay or ELISA.
-
Data Presentation
The following tables summarize expected quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound on PGD2 Levels
| Treatment Group | Dose (mg/kg, p.o.) | PGD2 Levels (pg/ml) in Plasma (Mean ± SEM) | % Inhibition of PGD2 |
| Vehicle + Saline | - | Baseline | - |
| Vehicle + LPS | - | Increased | 0% |
| This compound + LPS | 0.01 | Reduced | Calculate based on data |
| This compound + LPS | 0.1 | Significantly Reduced | Calculate based on data |
| This compound + LPS | 1.0 | Near Baseline | Calculate based on data |
Table 2: Effect of this compound on Inflammatory Cytokines
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/ml) | IL-6 (pg/ml) |
| Vehicle + Saline | - | Low | Low |
| Vehicle + LPS | - | High | High |
| This compound + LPS | 1.0 | Significantly Reduced | Significantly Reduced |
Conclusion
This compound is a valuable research tool for investigating the role of the HPGDS/PGD2 pathway in various inflammatory conditions. The protocols and data presented in this application note provide a comprehensive guide for its use in in vivo mouse models, enabling researchers to effectively evaluate its therapeutic potential. Careful adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Cell-Based Assays of HPGDS Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Prostaglandin D Synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1] PGD2 is produced from prostaglandin H2 (PGH2) and is involved in various physiological and pathological processes, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells.[1] HPGDS is primarily expressed in mast cells, antigen-presenting cells, and Th2 lymphocytes, making it a promising therapeutic target for allergic diseases such as asthma and allergic rhinitis.[1][2]
HPGDS Inhibitor 3 is an orally active and highly potent small molecule inhibitor of HPGDS. It has demonstrated significant anti-inflammatory activity by attenuating PGD2 release.[3] These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other potential inhibitors.
Signaling Pathway of HPGDS in PGD2 Production
The enzymatic activity of HPGDS is the final step in the synthesis of PGD2 from arachidonic acid. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. HPGDS then isomerizes PGH2 to produce PGD2.
Quantitative Data for this compound
The following table summarizes the in vitro and in-cell activity of this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 9.4 nM | Enzyme Inhibition Assay | Purified HPGDS | [3] |
| EC50 | 42 nM | Cell-Based Assay | Not Specified | [3] |
| Blood EC50 | 3.4 nM | In vivo mouse model | Mast Cells | [3] |
| ED50 | 0.009 mg/kg | In vivo mouse model | Mast Cells | [3] |
Experimental Protocols
Protocol 1: PGD2 Release Assay in Mast Cells
This protocol describes the measurement of PGD2 release from cultured mast cells following stimulation, and the assessment of the inhibitory effect of this compound.
Materials:
-
Human Mast Cell (HuMC) line or Bone Marrow-Derived Mast Cells (BMMCs)
-
Culture medium (e.g., RPMI-1640) with appropriate supplements
-
HEPES buffer
-
Biotinylated human IgE or mouse SPE-7 IgE
-
Stimulating agent (e.g., antigen, compound 48/80, or A23187)
-
This compound
-
PGD2 ELISA kit
-
96-well plates
Experimental Workflow:
Procedure:
-
Cell Sensitization:
-
Culture mast cells to the desired density.
-
Sensitize the cells overnight with an optimal concentration of IgE (e.g., 100 ng/mL of biotinylated human IgE for HuMCs or mouse SPE-7 for BMMCs) in a cytokine and stem cell factor-free medium.[4]
-
-
Cell Preparation:
-
The next day, wash the cells three times with warm HEPES buffer to remove excess IgE.[4]
-
Resuspend the cells in HEPES buffer.
-
-
Inhibitor Treatment:
-
Aliquot the cell suspension into 96-well plates.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add the stimulating agent (e.g., antigen to cross-link the IgE, or a calcium ionophore like A23187) to the wells to induce PGD2 release.
-
Incubate for the optimal time for PGD2 release (typically 15-30 minutes) at 37°C.[4]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGD2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the EC50 value.
-
Protocol 2: HPGDS Activity Assay in KU812 Cells
This protocol is designed to assess the effect of this compound on HPGDS protein levels and PGD2 production in the human basophilic KU812 cell line, which endogenously expresses HPGDS.
Materials:
-
KU812 cell line
-
Culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
A23187 (calcium ionophore)
-
PGD2 ELISA kit
-
Lysis buffer for western blotting
-
Primary antibody against HPGDS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Experimental Workflow:
Procedure for PGD2 Production:
-
Cell Culture and Treatment:
-
Culture KU812 cells in RPMI-1640 supplemented with 10% FBS.
-
Plate the cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 6 or 24 hours).[5] Include a vehicle control.
-
-
Stimulation and PGD2 Measurement:
-
After the incubation period with the inhibitor, stimulate the cells with a calcium ionophore such as A23187 (e.g., 5 µM) for 10-15 minutes to induce PGD2 production.[6]
-
Collect the supernatant and measure the PGD2 concentration using an ELISA kit as described in Protocol 1.
-
Procedure for HPGDS Protein Level (optional, for degraders):
-
Cell Treatment and Lysis:
-
Following treatment with the inhibitor as described above, wash the cells and lyse them using a suitable lysis buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HPGDS.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative levels of HPGDS protein.
-
Conclusion
The described cell-based assays provide robust and reliable methods for evaluating the potency and mechanism of action of HPGDS inhibitors like this compound. These protocols can be adapted for high-throughput screening of compound libraries to identify novel and effective inhibitors of HPGDS for the development of new therapies for allergic and inflammatory diseases.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Administration of HPGDS Inhibitors in mdx Mice: A Detailed Guide for Researchers
Application Notes and Protocols for the Preclinical Evaluation of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitors in the mdx Mouse Model of Duchenne Muscular Dystrophy (DMD).
This document provides a comprehensive overview of the administration and evaluation of Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitors in the mdx mouse model, a key preclinical model for Duchenne Muscular Dystrophy (DMD). The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for DMD.
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness.[1] A key feature of the disease is chronic inflammation, which exacerbates muscle damage.[2] Hematopoietic prostaglandin D synthase (HPGDS) is an enzyme responsible for producing prostaglandin D2 (PGD2), a potent pro-inflammatory mediator.[3][4][5] In DMD patients and mdx mice, HPGDS is upregulated in necrotic muscle fibers, contributing to the inflammatory cascade and muscle injury.[1][6] Consequently, inhibiting HPGDS presents a promising therapeutic strategy to mitigate inflammation and ameliorate the pathology of DMD.[1][6]
This guide details the experimental protocols for administering HPGDS inhibitors, specifically focusing on compounds that have been evaluated in the mdx mouse model, and presents the quantitative outcomes of these studies in a structured format.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering HPGDS inhibitors to mdx mice. These data highlight the potential of this therapeutic approach to improve muscle function and reduce pathology.
Table 1: Effects of HPGDS Inhibitor PK007 on Muscle Function and Pathology in mdx Mice
| Parameter | Vehicle-Treated mdx | PK007-Treated mdx | Percentage Improvement | Reference |
| Hindlimb Grip Strength | 0.372 N | 0.650 N | ~75% increase | [3] |
| - | - | Two-fold greater | [4][5] | |
| - | - | 69.05% increase | [2][7][8] | |
| Muscle Creatine Kinase (CK) Activity | - | - | ~50% reduction | [3][4][5] |
| Regenerating Muscle Fibers | - | - | ~20% less | [3][4][5] |
| Serum PGD2 Levels | - | - | 33.36% decrease | [2][7][8] |
| Locomotor Activity | Decreased over 10 days | Maintained high activity | 69.05% increase | [2][7][8] |
| Myonecrotic Area (Gastrocnemius) | 10.01% ± 0.62 | 5.03% ± 0.90 | 49.75% reduction | [7] |
| Myonecrotic Area (Tibialis Anterior) | 13.01% ± 2.70 | 3.40% ± 0.66 | 73.87% reduction | [7] |
| Myonecrotic Area (Extensor Digitorum Longus) | 9.70% ± 2.04 | 3.85 ± 0.57 | 60.31% reduction | [7] |
| Macrophage Cell Area (Gastrocnemius) | - | - | 55.56% reduction | [2][8] |
| Macrophage Cell Area (Extensor Digitorum Longus) | - | - | 47.83% reduction | [2][8] |
Table 2: Effects of HPGDS Inhibitor HQL-79 on Muscle Function in mdx Mice
| Parameter | Vehicle-Treated mdx | HQL-79-Treated mdx | Percentage Improvement | Reference |
| Forelimb Grip Strength | 132.9 ± 10.7 g/sec | 180.9 ± 16.3 g/sec | ~36% increase | [6] |
| Necrotic Muscle Volume | Increased in 5 of 9 mice | Decreased in all but one mouse | Significant reduction | [6] |
Table 3: In Vitro and In Vivo Potency of Various HPGDS Inhibitors
| Inhibitor | IC50 | In Vivo Model | Key Findings | Reference |
| PK007 | 0.2 µM | mdx mice | 100-fold more potent than HQL-79.[3] | [3] |
| 17.23 ± 12 nM | mdx mice | High potency, long half-life (3.0 ± 0.3 h), good oral bioavailability (81%).[2][8] | [2][8] | |
| HQL-79 | 20 µM | mdx mice | Suppressed PGD2 production and improved muscle strength.[3][6] | [3][6] |
| HPGDS inhibitor 3 (compound 1y) | 9.4 nM | Mouse, Rat, Dog | Orally active, good pharmacokinetic parameters, anti-inflammatory activity.[9] | [9] |
| PROTAC(H-PGDS)-7 | DC50 = 17.3 pM | mdx mice with cardiac hypertrophy | Potent and selective degradation of H-PGDS; suppressed inflammatory cytokines.[10] | [10] |
Signaling Pathway and Therapeutic Rationale
The therapeutic strategy of HPGDS inhibition is centered on disrupting the inflammatory cascade that contributes to muscle damage in DMD. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following protocols are compiled from studies utilizing HPGDS inhibitors in the mdx mouse model. These methodologies provide a foundation for designing and executing similar preclinical studies.
Animal Models and Husbandry
-
Animal Strain: Three-week-old male C57BL/10ScSn-mdx mice are commonly used, with age-matched C57BL/10ScSn mice serving as wild-type controls.[3]
-
Source: Animals can be sourced from commercial vendors such as the Animal Resources Centre (ARC) Perth, WA, Australia.[3][5]
-
Housing: Mice should be housed in individually ventilated cages with controlled environmental conditions.[3]
-
Ethical Considerations: All animal experiments must be conducted in accordance with relevant national and institutional guidelines for the care and use of laboratory animals.[7]
Drug Formulation and Administration
-
HPGDS Inhibitor Formulation:
-
Vehicle Control: The corresponding vehicle without the active compound should be administered to the control groups.[3][6]
-
Route of Administration: Oral gavage is a common and effective route for daily administration.[3][6][7] Subcutaneous injection has also been used.[10]
-
Dosing Schedule: Daily administration for a period of 10 days, starting at 3 weeks of age (postnatal day 18 to 28), is a typical study design to target the acute phase of the disease in mdx mice.[2][3][7] Longer-term studies may also be warranted depending on the experimental objectives.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HPGDS inhibitor in mdx mice.
Key Experimental Procedures
-
Double-Blinding: To ensure unbiased results, studies should be conducted in a double-blind manner, where both the treatment allocation and genotype are concealed from the experimenters until data analysis is complete.[3][6][7]
-
Grip Strength Test:
-
A grip strength meter is used to measure the peak force generated by the mouse's forelimbs or hindlimbs.
-
Mice are allowed to grasp a wire grid, and are then pulled away from the grid until their grip is released.
-
The peak tension is recorded. Several measurements should be taken and averaged for each animal.
-
-
Locomotor Activity:
-
Activity can be monitored using systems like the PhenoMaster, which tracks movement and metabolic parameters over a 24-hour period.[7]
-
-
Blood Collection and Analysis:
-
Muscle Tissue Processing and Histology:
-
Hindlimb muscles such as the tibialis anterior (TA), gastrocnemius (GA), and extensor digitorum longus (EDL) are dissected.[3][7]
-
Muscles are frozen in isopentane cooled by liquid nitrogen for cryosectioning.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle morphology.
-
The percentage of the total muscle cross-sectional area that is necrotic or regenerating (centrally nucleated fibers) is quantified using imaging software.[3][5]
-
-
Fibrosis Assessment:
-
Fibrosis can be visualized using stains such as Masson's trichrome or Picrosirius red.
-
The fibrotic area is then quantified as a percentage of the total muscle area.
-
-
Immunohistochemistry:
-
Immunostaining for markers such as CD11b can be used to identify and quantify inflammatory cell infiltration, such as macrophages.[6]
-
-
Quantitative Real-Time PCR (qRT-PCR):
Conclusion
The administration of HPGDS inhibitors, such as PK007 and HQL-79, has demonstrated significant therapeutic potential in the mdx mouse model of Duchenne muscular dystrophy. These compounds effectively reduce inflammation, decrease muscle necrosis and fibrosis, and improve muscle strength. The detailed protocols and quantitative data presented in this document provide a solid foundation for researchers to further investigate the efficacy of novel HPGDS inhibitors, including the highly potent "this compound," and to advance the development of this promising therapeutic strategy for DMD. Future studies may focus on optimizing dosing regimens, exploring long-term efficacy and safety, and evaluating these inhibitors in more severe models of DMD.[3]
References
- 1. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes: HPGDS Inhibitor 3 for the Study of Allergic Airway Inflammation
Introduction
Allergic airway inflammation, the underlying cause of diseases like asthma, is characterized by a complex interplay of immune cells and inflammatory mediators.[1] Prostaglandin D2 (PGD2) is a key lipid mediator in this process, produced predominantly by mast cells and Th2 lymphocytes following allergen exposure.[2][3] The synthesis of PGD2 from prostaglandin H2 (PGH2) is catalyzed by hematopoietic prostaglandin D synthase (HPGDS).[2] Elevated levels of PGD2 in the airways lead to bronchoconstriction, vasodilation, and the recruitment and activation of eosinophils, basophils, and Th2 cells, primarily through its receptors DP1 and DP2 (also known as CRTH2).[2][4]
Targeting HPGDS presents a specific therapeutic strategy to reduce the production of pro-inflammatory PGD2 without affecting other potentially beneficial prostaglandins.[5][6] HPGDS inhibitor 3 is an orally active, potent, and selective inhibitor of HPGDS designed for research in inflammatory and allergic conditions.[7] These notes provide detailed data and protocols for utilizing this compound as a tool to investigate and modulate allergic airway inflammation in experimental settings.
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of hematopoietic prostaglandin D synthase. This action blocks the isomerization of PGH2 to PGD2 in key inflammatory cells such as mast cells, Th2 cells, and eosinophils.[2][3] By reducing the localized production of PGD2 at the site of allergic inflammation, the inhibitor effectively mitigates the downstream signaling cascade, leading to decreased immune cell infiltration and a reduction in the pathological features of allergic airway disease.[4]
Compound Data and Properties
The following tables summarize the key quantitative data for this compound and related research compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | EC50 | Assay System | Reference |
|---|---|---|---|---|---|
| This compound | Human HPGDS | 9.4 nM | 42 nM | Enzyme/Cell-based assay | [7] |
| SAR-191801 | Human HPGDS | 5 nM / 9 nM | - | Enzyme assay | [8] |
| SAR-191801 | Rat HPGDS | 10 nM | - | Enzyme assay | [8] |
| SAR-191801 | Mouse HPGDS | 18 nM | - | Enzyme assay | [8] |
| Thiazole 1 (Lead Cmpd) | HPGDS | 10 nM | 300-1300 nM | Enzyme/Cell-based assay |[2] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Model | Species | Dose | Route | Key Finding | Reference |
|---|---|---|---|---|---|---|
| This compound | Acute Inflammation | Mouse | 0.009 mg/kg (ED50) | PO | Dose-dependent attenuation of PGD2 release | [7] |
| This compound | LPS-induced Inflammation | Mouse | 0.003 - 1 mg/kg | PO | Dose-dependent inhibition of PGD2 increase | [7] |
| SAR-191801 | Cigarette Smoke (COPD) | Mouse | 0.3, 3, 30 mg/kg | PO, b.i.d. | 70% suppression of neutrophils, 76% of lymphocytes | [8] |
| Compound 8 | Antigen Challenge | Sheep | - | - | Efficacy in an in vivo sheep model of asthma | [2] |
| HQL-79 | OVA-induced Inflammation | Mouse | - | - | Suppressed allergic airway inflammation |[4] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | T1/2 | Bioavailability | Key Feature | Reference |
|---|---|---|---|---|---|---|
| This compound | Mouse, Rat, Dog | PO, IV | Long | High | Low brain exposure, no CNS toxicity | [7] |
| SAR-191801 | Rat | PO | - | 84% | Low clearance, moderate volume of distribution | [8] |
| Thiazole 1 (Lead Cmpd) | - | - | 2 h | 20% | Acceptable PK profile for a lead compound |[2] |
Experimental Protocols
The following are representative protocols for evaluating this compound in the context of allergic airway inflammation.
Protocol 1: In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This protocol describes a standard mouse model to induce and study allergic airway inflammation and to test the efficacy of this compound.
1. Materials and Reagents:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum)
-
This compound
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Whole-body plethysmograph for AHR measurement
-
Methacholine
2. Experimental Procedure:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of Alum adjuvant.
-
-
Treatment:
-
Prepare a stock solution of this compound in the chosen vehicle. Recommended starting doses based on literature are 1, 3, and 10 mg/kg.[7]
-
Beginning on Day 13 and continuing daily until Day 17, administer the inhibitor or vehicle control to the respective mouse groups via oral gavage (p.o.).
-
-
Allergen Challenge:
-
On Days 14, 15, and 16, challenge the mice by placing them in a nebulizer chamber and exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes.
-
-
Endpoint Analysis (Day 18; 48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR):
-
Measure baseline airway resistance using a whole-body plethysmograph.
-
Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record airway resistance (Penh value) at each concentration.
-
-
Bronchoalveolar Lavage Fluid (BALF) Collection:
-
Anesthetize the mouse and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS. Repeat the process twice.
-
Centrifuge the collected BALF. Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13 via ELISA) and the cell pellet for total and differential immune cell counts (e.g., eosinophils, neutrophils, lymphocytes via Wright-Giemsa stain).
-
-
Lung Histology:
-
After BALF collection, perfuse the lungs with PBS and fix with 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture.
-
Isolate serum and measure levels of OVA-specific IgE by ELISA to confirm allergic sensitization.
-
-
3. Expected Outcomes:
-
Vehicle-treated, OVA-sensitized/challenged mice should exhibit significant AHR, increased eosinophil counts in BALF, elevated Th2 cytokines (IL-4, IL-5), and mucus hypersecretion.
-
Treatment with an effective dose of this compound is expected to significantly reduce these inflammatory parameters compared to the vehicle control group.
References
- 1. Discovering potential asthma therapeutics targeting hematopoietic prostaglandin D2 synthase: An integrated computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for HPGDS Inhibitor 3 in Duchenne Muscular Dystrophy Research
For: Researchers, scientists, and drug development professionals.
Subject: Application of HPGDS Inhibitor 3 and related compounds in preclinical Duchenne Muscular Dystrophy (DMD) research.
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. A key pathological feature of DMD is chronic inflammation, which exacerbates muscle damage. Hematopoietic prostaglandin D synthase (HPGDS) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2). PGD2 is a potent pro-inflammatory mediator that contributes to muscle necrosis in DMD.[1][2]
This document provides detailed application notes and protocols for the use of HPGDS inhibitors in DMD research, with a focus on a potent aza-quinoline compound referred to as this compound, alongside other well-characterized inhibitors such as HQL-79, PK007, and TAS-205 (pizuglanstat).
This compound: A Potent and Peripherally Restricted Aza-quinoline
This compound, also identified as compound 1y or 1,8-naphthyridine 1y, is a potent and peripherally restricted HPGDS inhibitor.[3] Its aza-quinoline scaffold was designed to increase polar surface area and thereby limit brain penetration, mitigating the potential for central nervous system (CNS) toxicity observed with earlier quinoline-based inhibitors.[3][4]
Table 1: In Vitro Potency of this compound
| Compound | Chemical Class | IC50 (nM) | Target |
| This compound (1y) | Aza-quinoline | 9.4 | HPGDS |
Data sourced from Cadilla R, et al. (2020).[3]
Mechanism of Action of HPGDS Inhibitors in DMD
The therapeutic rationale for using HPGDS inhibitors in DMD is to reduce the production of PGD2 in dystrophic muscle. The absence of dystrophin in DMD leads to sarcolemmal instability and chronic muscle injury, which triggers a persistent inflammatory response. HPGDS is upregulated in the necrotic muscle fibers of DMD patients and animal models.[5] The subsequent increase in PGD2 production amplifies the inflammatory cascade, leading to further muscle damage. PGD2 exerts its pro-inflammatory effects through two main receptors: DP1 and CRTH2 (also known as DP2).[1][6] Activation of these receptors on immune cells promotes their infiltration into muscle tissue, cytokine release, and exacerbation of myonecrosis.[7] By inhibiting HPGDS, these compounds decrease PGD2 levels, thereby dampening the inflammatory response and protecting muscle from further damage.
Preclinical Efficacy Data in the mdx Mouse Model
The mdx mouse, which lacks dystrophin, is the most commonly used animal model for preclinical DMD research. Several studies have demonstrated the efficacy of HPGDS inhibitors in this model.
Table 2: Summary of In Vivo Efficacy of HPGDS Inhibitors in mdx Mice
| Inhibitor | Dosage & Administration | Duration | Key Findings | Reference |
| HQL-79 | 30 mg/kg/day, oral | 5 days | - Grip Strength: Increased by ~36% (180.9 g/sec vs 132.9 g/sec in vehicle) - PGD2 Metabolite: Urinary tetranor-PGDM significantly decreased. - Inflammatory Markers: Significantly lower mRNA levels of CD11b and TGF-β1. | Mohri I, et al. (2009)[2] |
| PK007 | 10 mg/kg/day, oral gavage | 10 days | - Grip Strength: Increased by ~69% compared to vehicle-treated mdx mice. - Myonecrosis: Significantly reduced in GA (49.75%), TA (73.87%), and other muscles. - Macrophage Infiltration: Decreased by 55.56% in GA and 47.83% in EDL muscles. - Serum CK-MM: Reduced by ~50%. | Yarlagadda S, et al. (2021)[8][9], Yarlagadda S, et al. (2025)[10] |
| TAS-205 | 0.01% or 0.1% in diet | 4 weeks | - Locomotor Activity: Recovered in mdx mice. - Myonecrosis: Significantly reduced necrotic muscle fibers. - PGD2 Metabolite: Dose-dependently suppressed urinary tetranor-PGDM. | Takeshita E, et al. (2018)[5] |
GA: Gastrocnemius, TA: Tibialis Anterior, EDL: Extensor Digitorum Longus, CK-MM: Muscle-type Creatine Kinase.
Experimental Protocols
In Vivo Dosing of HPGDS Inhibitors in mdx Mice
Objective: To administer HPGDS inhibitors to mdx mice to evaluate their therapeutic efficacy.
Materials:
-
mdx mice (C57BL/10ScSn-Dmdmdx/J)
-
HPGDS inhibitor (e.g., PK007)
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween80 in sterile water)
-
Oral gavage needles (20-22 gauge, round tip)
-
Animal scale
-
Appropriate caging and husbandry supplies
Protocol:
-
Animal Acclimatization: Acclimatize male mdx mice for at least one week before the start of the experiment. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Randomization: Randomly assign mice to treatment and vehicle control groups. It is recommended to stratify by body weight.
-
Inhibitor Formulation:
-
For PK007, prepare a 10 mg/kg/day solution in a vehicle of 0.5% methylcellulose and 0.1% Tween80 in sterile water.[8]
-
For HQL-79, a formulation in 0.5% methylcellulose has been used for oral administration.
-
For TAS-205, it has been administered by incorporating it into the diet at specified concentrations.[11]
-
Ensure the inhibitor is fully suspended or dissolved before administration. Prepare fresh solutions as required based on stability data.
-
-
Administration:
-
Administer the formulated inhibitor or vehicle solution daily via oral gavage. The volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).
-
Handle mice gently to minimize stress.
-
Perform administrations at the same time each day to minimize circadian variability.[12]
-
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, behavior, or appearance.
-
Study Duration: The duration of the study will depend on the specific endpoints. Studies evaluating acute effects on inflammation may be shorter (e.g., 10 days for PK007), while those assessing chronic changes in muscle pathology may be longer.
Forelimb Grip Strength Test
Objective: To measure forelimb muscle strength as a functional outcome of HPGDS inhibitor treatment.
Materials:
-
Grip strength meter with a horizontal grid or bar
-
Treated and control mice
Protocol:
-
Apparatus Setup: Position the grip strength meter and ensure it is calibrated and set to record the peak tension in grams or Newtons.
-
Procedure: a. Hold the mouse by the base of its tail and lower it towards the grid. b. Allow the mouse to grasp the grid with both forepaws. c. Gently pull the mouse backward in a horizontal plane with a consistent speed until its grip is broken. d. The meter will record the maximal force exerted. e. Perform five consecutive measurements for each mouse within a 2-minute timeframe. f. Allow a brief rest period between each pull.
-
Data Analysis: a. Record the peak force for each of the five pulls. b. The average of the three highest values or the single best recorded value can be used for analysis. c. Normalize the grip strength to the mouse's body weight (g of force / g of body weight). d. Compare the normalized grip strength between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Immunohistochemistry for Macrophage Infiltration
Objective: To quantify the infiltration of macrophages in muscle tissue sections.
Materials:
-
Paraffin-embedded or frozen muscle sections (e.g., gastrocnemius, tibialis anterior)
-
Primary antibody: Rat anti-mouse F4/80 or CD68
-
Biotinylated secondary antibody (e.g., anti-rat IgG)
-
ABC (Avidin-Biotin Complex) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal serum in PBS)
-
Hematoxylin for counterstaining
-
Microscope and imaging system
Protocol:
-
Deparaffinization and Rehydration: For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (95-100°C).
-
Incubate for 20 minutes.
-
Allow sections to cool for 20 minutes at room temperature.[13]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 5-10 minutes.
-
Rinse with PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-F4/80 or anti-CD68) to its optimal concentration in antibody diluent. Note: The optimal dilution must be determined empirically.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Rinse with PBS.
-
Apply DAB substrate until the desired stain intensity develops (typically 2-10 minutes).
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of multiple random fields from each muscle section.
-
Quantify the macrophage-positive area as a percentage of the total muscle area using image analysis software (e.g., ImageJ).
-
Compare the percentage of macrophage infiltration between treated and control groups.
-
Conclusion
HPGDS inhibitors, including the potent aza-quinoline compound this compound, represent a promising therapeutic strategy for DMD by targeting the chronic inflammation that drives disease progression. The protocols outlined in this document provide a framework for the preclinical evaluation of these inhibitors in the mdx mouse model. Careful and standardized experimental procedures are crucial for obtaining reliable and translatable data.
References
- 1. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin D synthase suppresses muscular necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for PGD2 Measurement Following HPGDS Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. The production of PGD2 is primarily catalyzed by the enzyme hematopoietic prostaglandin D synthase (HPGDS). Consequently, inhibitors of HPGDS are of significant interest as potential therapeutic agents for a range of inflammatory and allergic diseases. Accurate measurement of PGD2 levels following treatment with an HPGDS inhibitor is crucial for evaluating the inhibitor's efficacy and understanding its mechanism of action. This document provides a detailed protocol for the measurement of PGD2 in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) after treatment with a selective HPGDS inhibitor, referred to here as HPGDS inhibitor 3.
Signaling Pathway of PGD2 Production and Inhibition
The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. HPGDS then specifically isomerizes PGH2 to PGD2. HPGDS inhibitors block this final step, thereby reducing the production of PGD2.
Caption: PGD2 synthesis pathway and the point of inhibition by HPGDS inhibitors.
Experimental Workflow
The overall experimental workflow involves cell culture, treatment with the HPGDS inhibitor, stimulation of PGD2 production, collection of cell supernatant, and subsequent measurement of PGD2 levels using a competitive ELISA.
Caption: A streamlined workflow from cell treatment to PGD2 quantification.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials and Reagents
-
Cells capable of producing PGD2 (e.g., mast cells like HMC-1, or other immune cells)
-
Complete cell culture medium
-
This compound (IC₅₀: 9.4 nM, EC₅₀: 42 nM)[1]
-
PGD2 synthesis stimulus (e.g., Calcium Ionophore A23187)
-
Phosphate Buffered Saline (PBS)
-
PGD2 ELISA Kit (ensure it is a competitive ELISA)
-
Reagent grade water
-
Microplate reader capable of measuring absorbance at 450 nm
Cell Seeding
-
Culture cells to a sufficient number for the experiment.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell adherence and recovery.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium. A suggested concentration range to test is 0.1 nM to 1 µM to cover the EC₅₀.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted HPGDS inhibitor or vehicle control (medium with the same concentration of solvent) to the respective wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[2]
Stimulation of PGD2 Production
-
Prepare a working solution of the PGD2 stimulus. For example, a final concentration of 5 µM A23187 is often used to stimulate mast cells.[3]
-
Add the stimulus directly to the wells containing the inhibitor or vehicle.
-
Incubate for the optimal time to induce PGD2 production (e.g., 30 minutes for A23187 in HMC-1 cells).[3] This may need to be optimized for your specific cell type and stimulus.
Sample Collection
-
After the stimulation period, centrifuge the 96-well plate at 1000 x g for 10 minutes at 4°C to pellet the cells.[2]
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be used immediately for the ELISA or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
PGD2 ELISA Protocol (Competitive Assay)
This is a general protocol; always refer to the specific manual of your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the PGD2 standard provided in the kit. A typical standard curve might range from 15.63 to 1000 pg/mL.[2]
-
Assay Procedure:
-
Add 50 µL of the PGD2 standard or your collected supernatant samples to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well.[2]
-
Cover the plate and incubate for 45 minutes at 37°C.[2]
-
Wash the plate 3-5 times with the prepared wash buffer.
-
Add 100 µL of HRP-conjugate to each well and incubate for 30 minutes at 37°C.[2]
-
Wash the plate again as described above.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.[2]
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
Standard Curve
Generate a standard curve by plotting the absorbance (OD450) of each standard against its known concentration. In a competitive ELISA, the absorbance is inversely proportional to the concentration of PGD2.
Table 1: Example PGD2 ELISA Standard Curve Data
| PGD2 Concentration (pg/mL) | Absorbance (OD 450 nm) |
| 1000 | 0.250 |
| 500 | 0.450 |
| 250 | 0.750 |
| 125 | 1.200 |
| 62.5 | 1.850 |
| 31.25 | 2.500 |
| 15.63 | 2.900 |
| 0 (Blank) | 3.200 |
Calculation of PGD2 Concentration
Using the standard curve, determine the concentration of PGD2 in your samples. This is typically done by using a four-parameter logistic (4-PL) curve fit.
Data Summary
Summarize the quantitative data in a clear and structured table for easy comparison.
Table 2: PGD2 Levels in Cell Supernatant after this compound Treatment
| Treatment Group | Inhibitor Conc. (nM) | Mean PGD2 (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | 850.5 | 45.2 | 0% |
| This compound | 1 | 765.2 | 38.1 | 10.0% |
| This compound | 10 | 425.8 | 25.6 | 49.9% |
| This compound | 50 | 110.1 | 12.3 | 87.1% |
| This compound | 100 | 55.4 | 8.9 | 93.5% |
| This compound | 500 | 25.3 | 5.1 | 97.0% |
% Inhibition is calculated relative to the vehicle control after subtracting the background PGD2 level from unstimulated cells.
Conclusion
This application note provides a comprehensive protocol for the measurement of PGD2 in a cell-based assay following treatment with this compound. By following this detailed methodology, researchers can effectively evaluate the potency and efficacy of HPGDS inhibitors, contributing to the development of novel therapeutics for inflammatory and allergic diseases. It is essential to optimize certain steps, such as cell seeding density and stimulation time, for the specific cell type and experimental conditions being used. Always refer to the manufacturer's instructions for the specific PGD2 ELISA kit being utilized.
References
Application Notes: Immunohistochemical Analysis of HPGDS Expression in Tissue Samples
For Research, Scientific, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostanoids, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] PGD2 is a critical lipid mediator involved in a variety of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammatory responses.[2] HPGDS is primarily expressed in immune cells such as mast cells, macrophages, and Th2 lymphocytes, as well as in megakaryocytes.[3][4] Its role in allergic reactions and inflammation makes it a significant target for drug development in the context of diseases like asthma and allergic rhinitis.[5][6] Immunohistochemistry (IHC) is a vital technique for visualizing the in-situ expression and localization of HPGDS in tissue samples, providing valuable insights into its role in various disease states.
Data Presentation: HPGDS Expression in Human Tissues
The following table summarizes the expression of HPGDS in various human tissues as determined by immunohistochemistry. The expression levels are described semi-quantitatively based on available literature.
| Tissue/Cell Type | Expression Level | Cellular Localization | Reference |
| Placenta | High | Cytoplasmic | [4] |
| Adipose Tissue | High | Cytoplasmic | [4] |
| Macrophages | High | Cytoplasmic | [3][4] |
| Mast Cells | High | Cytoplasmic | [3] |
| Megakaryocytes | High | Cytoplasmic | [3] |
| Lung | Low to Moderate | Cytoplasmic in macrophages | [4] |
| Heart | Low | Not specified | [4] |
| Lymph Nodes | Low | Not specified | [4] |
| Appendix | Low | Not specified | [4] |
| Bone Marrow | Low | Not specified | [4] |
| Fetal Liver | Low | Not specified | [4] |
| Dendritic Cells (Skin) | Positive | Not specified | [3] |
| Thyroid Gland | Selective Expression | Cytoplasmic | [3] |
Signaling Pathway
HPGDS functions within the cyclooxygenase (COX) pathway to produce PGD2. PGD2 then exerts its biological effects by binding to two distinct G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[7][8] The activation of these receptors can lead to opposing effects, with DP1 often associated with anti-inflammatory responses and vasodilation, while DP2 is typically pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 cells.[6][7][8]
Caption: HPGDS catalyzes PGH2 to PGD2, which signals through DP1 and DP2 receptors.
Experimental Protocols
Immunohistochemistry Protocol for HPGDS in Paraffin-Embedded Tissues
This protocol provides a detailed methodology for the detection of HPGDS in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Place slides in a slide holder.
-
Immerse in Xylene: 2 changes, 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 80% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Reagent: 10 mM Tris-EDTA Buffer, pH 9.0.
-
Preheat the antigen retrieval solution in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the preheated solution and incubate for 15-20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with 1X Phosphate Buffered Saline (PBS) for 2 times, 5 minutes each.
3. Immunohistochemical Staining:
-
Endogenous Peroxidase Blocking: Incubate sections in 3% Hydrogen Peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash slides with 1X PBS, 2 times for 5 minutes each.
-
Blocking: Apply a blocking buffer (e.g., 5% normal goat serum in PBS) to the sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse). Apply the primary anti-HPGDS antibody diluted in antibody diluent (e.g., 1:50 - 1:200 dilution, optimize for each antibody) and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with 1X PBS, 3 times for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30 minutes at room temperature.
-
Washing: Wash slides with 1X PBS, 3 times for 5 minutes each.
-
Detection: Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash slides with 1X PBS, 3 times for 5 minutes each.
-
Chromogen Application: Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-5 minutes). Monitor under a microscope.
-
Washing: Rinse gently with distilled water.
4. Counterstaining, Dehydration, and Mounting:
-
Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes.
-
Washing: Rinse gently with running tap water for 5-10 minutes.
-
Dehydration:
-
Immerse in 70% Ethanol for 2 minutes.
-
Immerse in 95% Ethanol for 2 minutes.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
-
Clearing: Immerse in Xylene: 2 changes, 5 minutes each.
-
Mounting: Apply a drop of mounting medium to the section and place a coverslip.
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemical staining workflow for HPGDS.
Caption: Workflow for HPGDS immunohistochemical staining of FFPE tissues.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPGDS protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for HPGDS Inhibitor 3 in Atopic Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition affecting a significant portion of the global population, with prevalence as high as 20% in children and 10% in adults in industrialized nations.[1] The disease is characterized by erythema, edema, intense itching (pruritus), and skin barrier defects.[1] The underlying pathophysiology is complex, involving immune dysregulation, genetic predisposition, and environmental factors. A key inflammatory cascade implicated in AD is the production of prostaglandin D2 (PGD2), a potent lipid mediator.[1][2] PGD2 is synthesized from prostaglandin H2 (PGH2) by the enzyme hematopoietic prostaglandin D synthase (HPGDS).[1][2] HPGDS is primarily expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[3] Elevated levels of PGD2 in skin lesions contribute to vasodilation, immune cell infiltration (including eosinophils, basophils, and Th2 cells), and the exacerbation of the inflammatory response, making HPGDS a compelling therapeutic target for atopic dermatitis.[1][2][4]
HPGDS inhibitor 3 (also referred to as compound 1y) is a potent, orally active, and peripherally restricted HPGDS inhibitor.[5] Its high selectivity and favorable pharmacokinetic profile make it a valuable tool for investigating the role of PGD2 in preclinical models of atopic dermatitis and for exploring the therapeutic potential of HPGDS inhibition.[5]
This compound: Profile and Quantitative Data
This compound has demonstrated high potency and efficacy in various preclinical models, although direct studies in atopic dermatitis models are not yet widely published. Its established characteristics suggest its potential for significant anti-inflammatory effects in AD.
In Vitro Activity
| Parameter | Value |
| IC50 | 9.4 nM[5] |
| EC50 | 42 nM[5] |
In Vivo Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile across multiple species, characterized by high oral bioavailability and low brain exposure.[5]
| Species | Administration | Dose (mg/kg) | Key Parameters |
| Mouse | PO and IV | 1-3 | Lower IV clearance, longer terminal half-life, high oral bioavailability, very low brain exposure.[5] |
| Rat | PO and IV | 1-3 | Lower IV clearance, longer terminal half-life, high oral bioavailability, very low brain exposure.[5] |
| Dog | PO and IV | 1-3 | Lower IV clearance, longer terminal half-life, high oral bioavailability, very low brain exposure.[5] |
In Vivo Efficacy in Inflammation Models
The potent anti-inflammatory activity of this compound has been demonstrated in acute inflammation models.
| Model | Species | Administration | Dose (mg/kg) | Outcome |
| Murine Mast Cell Degranulation | C57BL/6J mice | PO (single) | 0.003-1 | Dose-dependently attenuated PGD2 release to baseline levels with an ED50 of 0.009 mg/kg.[5] |
| LPS-Induced Inflammation | Not Specified | PO (single) | 0.003-1 | Dose-dependently inhibited LPS-induced PGD2 increase in plasma and skeletal muscle.[5] |
Signaling Pathway and Therapeutic Rationale
The inhibition of HPGDS by compounds like this compound directly targets the production of PGD2, a key mediator in allergic inflammation. This specific action avoids the broader effects of COX inhibitors and the systemic side effects associated with corticosteroids.[1][2]
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HPGDS Inhibitor 3 (TQS-168/ZLN005) in the Investigation of Eosinophil and Th2 Cell Infiltration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HPGDS inhibitor 3, also known as TQS-168 or ZLN005, to study its effects on eosinophil and Th2 cell infiltration in the context of allergic inflammation. The provided protocols and data are intended to facilitate research into the therapeutic potential of this compound for inflammatory diseases.
Introduction
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. PGD2 is known to promote the infiltration and activation of eosinophils and Th2 lymphocytes, central players in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. This compound (TQS-168/ZLN005) is a potent and orally active inhibitor of HPGDS. While its primary development has focused on neurodegenerative diseases due to its ability to modulate PGC-1α and reduce myeloid cell-mediated inflammation, preclinical studies have demonstrated its efficacy in attenuating eosinophilic inflammation and Th2 cytokine production in models of allergic asthma.[1] This document provides detailed protocols and data to support the investigation of this compound in models of eosinophil and Th2 cell-driven inflammation.
Signaling Pathway of HPGDS in Allergic Inflammation
The diagram below illustrates the role of HPGDS in the arachidonic acid cascade and its subsequent impact on eosinophil and Th2 cell recruitment. Inhibition of HPGDS by compounds like this compound blocks the production of PGD2, thereby mitigating the downstream inflammatory effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound (TQS-168/ZLN005) and other relevant HPGDS inhibitors.
Table 1: In Vitro Potency of HPGDS Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based EC50 (nM) | Reference |
| This compound | HPGDS | 9.4 | 42 | MedchemExpress |
Table 2: In Vivo Efficacy of ZLN005 in an OVA-Induced Asthma Model
| Treatment Group | Total Inflammatory Cells (in BALF) | Eosinophils (in BALF) | Neutrophils (in BALF) | Lymphocytes (in BALF) | Macrophages (in BALF) | Th2 Cytokines (IL-4, IL-5, IL-13) | Reference |
| OVA-Induced Asthma | Increased | Increased | Increased | Increased | Increased | Increased | [1] |
| ZLN005 Treated | Reduced | Reduced | Reduced | Reduced | Reduced | Down-regulated | [1] |
Table 3: Pharmacokinetic Parameters of this compound (TQS-168)
| Species | Dosing | T1/2 | Cmax | Tmax | Bioavailability | Reference |
| Healthy Volunteers (Single Dose) | Oral | 3.2 - 10.5 h | Dose-dependent | 0.5 - 4.0 h | Not specified | [2] |
| Healthy Volunteers (Multiple Doses) | Oral | 4.1 - 7.3 h | Dose-dependent | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent treatment with this compound (ZLN005) to assess its effect on eosinophil and Th2 cell infiltration.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3) adjuvant
-
This compound (ZLN005/TQS-168)
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Pressurized Metered-Dose Inhaler (pMDI) or nebulizer
-
Equipment for bronchoalveolar lavage (BAL)
-
Flow cytometer
-
ELISA kits for IL-4, IL-5, and IL-13
Experimental Workflow:
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)3 in a total volume of 200 µL of PBS.
-
A control group should receive i.p. injections of PBS.
-
-
Challenge:
-
From day 21 to day 27, challenge the sensitized mice with aerosolized 1% OVA in PBS for 30 minutes daily using a nebulizer or pMDI.
-
The control group should be challenged with PBS aerosol.
-
-
Treatment:
-
Administer this compound (ZLN005) orally at a predetermined dose (e.g., based on preliminary dose-response studies) once daily, starting 1 hour before the first OVA challenge on day 21 and continuing until day 27.
-
A vehicle control group of sensitized and challenged mice should receive the vehicle on the same schedule.
-
-
Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform BAL by instilling and retrieving 1 mL of PBS through a tracheal cannula three times.
-
Pool the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Store the supernatant at -80°C for cytokine analysis.
-
-
Cell Counts and Differentiation:
-
Resuspend the cell pellet and determine the total number of inflammatory cells using a hemocytometer.
-
Prepare cytospin slides and perform Diff-Quik staining to differentiate and count eosinophils, neutrophils, lymphocytes, and macrophages.[1]
-
-
Flow Cytometry for Th2 Cell Analysis:
-
Stain BAL cells or lung-infiltrating lymphocytes with fluorescently labeled antibodies against CD3, CD4, and markers for Th2 cells (e.g., GATA3, ST2).
-
Analyze the cell populations using a flow cytometer to quantify the percentage and number of Th2 cells.
-
-
Cytokine Measurement:
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
-
Histological Analysis:
-
Perfuse the lungs with PBS and fix in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Protocol 2: In Vitro Eosinophil Chemotaxis Assay
This protocol is designed to evaluate the direct effect of this compound on PGD2-mediated eosinophil migration.
Materials:
-
Human or mouse eosinophils (isolated from peripheral blood or bone marrow)
-
This compound (TQS-168/ZLN005)
-
PGD2
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size filters)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell counting solution (e.g., Trypan blue)
Procedure:
-
Cell Preparation:
-
Isolate eosinophils and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add PGD2 (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-treated eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Analysis:
-
After incubation, remove the filter and wipe the cells from the upper surface.
-
Stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the inhibitor compared to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the role of this compound (TQS-168/ZLN005) in mitigating eosinophil and Th2 cell infiltration. The data from preclinical studies, particularly the demonstrated efficacy of ZLN005 in an asthma model, suggest that this compound holds promise as a therapeutic agent for allergic inflammatory diseases.[1] Further research utilizing these or similar methodologies will be crucial in fully elucidating its mechanism of action and therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Solubility of HPGDS Inhibitor 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of HPGDS inhibitor 3 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an orally active and highly potent, peripherally restricted inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with an IC50 of 9.4 nM.[1] It is investigated for its anti-inflammatory properties. Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility, which can limit its absorption and bioavailability when administered in vivo, potentially leading to variable and suboptimal therapeutic outcomes.
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A2: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs for in vivo studies. These can be broadly categorized as:
-
Physical Modifications: These methods aim to increase the surface area of the drug particles, thereby improving the dissolution rate. Techniques include micronization and nanosuspension.
-
Chemical Modifications: These approaches involve altering the chemical structure of the drug to improve its solubility. Examples include salt formation and the development of prodrugs.
-
Formulation Strategies: This is the most common approach for preclinical studies and involves the use of excipients to create a suitable vehicle for the drug. Common strategies include the use of co-solvents, surfactants, cyclodextrins, solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
Q3: Are there any specific formulation examples for HPGDS inhibitors that have been used in in vivo studies?
A3: Yes, published literature and vendor datasheets provide some examples of formulations used for HPGDS inhibitors in animal studies:
-
For an orally potent and selective HPGDS inhibitor, a formulation of 0.5% HPMC (hydroxypropyl methylcellulose) with 0.1% Tween 80 in deionized water was used for oral administration in rats.[2]
-
For "HPGDS inhibitor 2", a compound with similar characteristics, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[3]
-
Another suggested formulation for "HPGDS inhibitor 2" is 10% DMSO in 90% (20% SBE-β-CD in Saline) .[3]
-
For "HPGDS inhibitor 1", a formulation of the compound in Corn oil (prepared from a DMSO stock) has been mentioned.[4]
These examples provide excellent starting points for developing a suitable formulation for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation upon standing. | The inhibitor has reached its saturation solubility in the chosen vehicle. The vehicle composition may not be optimal. | 1. Increase the percentage of the co-solvent (e.g., DMSO, PEG300) in the formulation. 2. Add or increase the concentration of a surfactant (e.g., Tween 80). 3. Consider using a cyclodextrin-based formulation to encapsulate the inhibitor. 4. Gently warm the formulation and sonicate to aid dissolution. Always check for thermal stability of the compound. 5. Prepare the formulation fresh before each use. |
| Inconsistent or low bioavailability in in vivo studies. | Poor absorption due to low solubility in the gastrointestinal tract. The formulation is not effectively maintaining the drug in a dissolved state in vivo. | 1. Try a different formulation strategy. If a suspension was used, consider a solution or a lipid-based formulation. 2. Increase the concentration of solubilizing agents in your current formulation. 3. Evaluate the use of a self-emulsifying drug delivery system (SEDDS) to improve absorption. 4. Perform a small pilot study with a few different formulations to determine which provides the best pharmacokinetic profile. |
| Toxicity or adverse effects observed in animal models. | The vehicle itself may be causing toxicity at the administered volume or concentration. The inhibitor may not be well-tolerated at higher doses. | 1. Review the toxicity profile of the excipients used in your formulation. 2. Reduce the volume of administration or the concentration of potentially toxic excipients (e.g., high percentages of DMSO). 3. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your chosen vehicle. Published data suggests that this compound is well-tolerated at 30 mg/kg/day in rats but not at 100 mg/kg/day.[1] |
Quantitative Solubility Data for HPGDS Inhibitors
The following table summarizes available solubility data for different HPGDS inhibitors, which can serve as a reference for formulating this compound.
| HPGDS Inhibitor | Solvent/Vehicle | Solubility | Reference |
| HPGDS Inhibitor (Compound 8) | pH 6.5 Buffer | 1.5 µg/mL (3.9 µM) | [2] |
| HPGDS Inhibitor F092 | DMF | 3 mg/mL | [5] |
| DMSO | 5 mg/mL | [5] | |
| Ethanol | Partially Soluble | [5] | |
| PBS (pH 7.2) | Partially Soluble | [5] | |
| HPGDS Inhibitor 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] | |
| DMSO | ≥ 150 mg/mL | [6] | |
| HPGDS Inhibitor 1 | DMSO/Corn Oil (1:9) | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Rodents (Suspension)
This protocol is adapted from a published study on a similar HPGDS inhibitor.[2]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Deionized water (dH2O)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% HPMC solution by slowly adding HPMC to dH2O while stirring continuously.
-
Once the HPMC is fully dissolved, add Tween 80 to a final concentration of 0.1%.
-
Continue stirring until a clear, homogeneous solution is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
Triturate the inhibitor in a mortar and pestle to a fine powder to aid in dispersion.
-
Add a small volume of the 0.5% HPMC/0.1% Tween 80 vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
Stir the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Note: This will form a suspension. Ensure the suspension is well-mixed before each animal is dosed.
Protocol 2: Formulation of this compound for Oral Gavage in Rodents (Solution)
This protocol is based on common co-solvent formulations for poorly soluble compounds.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure:
-
Prepare the this compound Stock Solution:
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Final Formulation (Example for a 2.5 mg/mL solution):
-
In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound stock solution in DMSO (25 mg/mL)
-
50 µL of Tween-80
-
450 µL of Saline
-
-
This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final inhibitor concentration of 2.5 mg/mL.
-
Note: Always prepare the final working solution fresh on the day of the experiment. The clarity of the final solution should be visually confirmed. If precipitation occurs, the formulation may need to be adjusted.
Visualizations
HPGDS Signaling Pathway
Caption: The HPGDS signaling pathway in allergic inflammation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating HPGDS inhibitor efficacy in vivo.
Decision Tree for Formulation Troubleshooting
Caption: A decision tree for troubleshooting formulation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Optimizing HPGDS Inhibitor 3 Dosage for Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of HPGDS inhibitor 3 in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly potent small molecule that selectively inhibits hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS is an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2][3] PGD2 is a key mediator in allergic and inflammatory responses.[3][4] By inhibiting HPGDS, this inhibitor reduces the production of PGD2, thereby mitigating inflammatory processes.[1][3]
Q2: What are the key in vitro potency values for this compound?
A2: this compound has demonstrated high potency in both enzymatic and cellular assays. The IC50 value, which is the concentration required to inhibit 50% of the HPGDS enzyme activity, is 9.4 nM.[1] The EC50 value, representing the concentration that gives a half-maximal response in a cellular context, is 42 nM.[1]
Q3: In which preclinical models has this compound been tested?
A3: this compound has been evaluated in various preclinical models, including mice, rats, and dogs.[1] Specific models mentioned in the literature include a murine mast cell degranulation model of inflammation and models of LPS-induced PGD2 increase in plasma and skeletal muscle.[1][5]
Q4: What is the oral bioavailability of this compound in different species?
A4: this compound exhibits high oral bioavailability across the tested preclinical species.[1] This characteristic makes it suitable for oral administration in experimental settings.
Q5: Does this compound cross the blood-brain barrier?
A5: No, this compound is a peripherally restricted inhibitor with very low brain exposure.[1] This minimizes the potential for central nervous system (CNS) toxicity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Insufficient dosage. | Review the dose-response data and consider a dose escalation study. The effective dose (ED50) in a murine acute inflammation model was found to be 0.009 mg/kg.[1] |
| Poor absorption. | Although oral bioavailability is high, consider alternative routes of administration like intravenous (IV) injection for initial studies to confirm compound activity.[1] | |
| Incorrect timing of administration. | Optimize the dosing schedule based on the pharmacokinetic profile of the inhibitor and the time course of the disease model. | |
| High Variability in Results | Inconsistent drug formulation. | Ensure the inhibitor is properly dissolved and the formulation is homogeneous. Prepare fresh solutions for each experiment.[6] |
| Animal-to-animal variation. | Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched. | |
| Observed Toxicity | Dosage is too high. | Reduce the dosage. In rats, 30 mg/kg/day was well-tolerated, while 100 mg/kg/day was not. In dogs, 30 mg/kg/day was tolerated, but 75 mg/kg/day was not.[1] |
| Off-target effects. | Although the inhibitor is selective, at very high concentrations, off-target effects can occur. Confirm the specificity of the observed effects using appropriate controls. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Enzyme Assay) | 9.4 nM | [1] |
| EC50 (Cellular Assay) | 42 nM | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Key Findings | Reference |
| Mouse | PO and IV | Lower IV clearance, longer terminal half-life, high oral bioavailability, very low brain exposure. | [1] |
| Rat | PO and IV | Lower IV clearance, longer terminal half-life, high oral bioavailability, very low brain exposure. | [1] |
| Dog | PO and IV | Lower IV clearance, longer terminal half-life, high oral bioavailability, very low brain exposure. | [1] |
Table 3: Preclinical Efficacy and Tolerability of this compound
| Model | Species | Dosage Range (PO) | Key Efficacy Findings | Tolerability | Reference |
| Murine Mast Cell Degranulation | Mouse | 0.003 - 1 mg/kg (single dose) | Attenuated PGD2 release to baseline levels in a dose-dependent manner (ED50 = 0.009 mg/kg). | Not specified in this study. | [1][5] |
| LPS-Induced Inflammation | Mouse | 0.003 - 1 mg/kg (single dose) | Inhibited LPS-induced PGD2 increase in plasma and skeletal muscle in a dose-dependent manner. | Not specified in this study. | [1] |
| Limb Injury | Mouse | 1, 3, and 10 mg/kg (once daily for 16 days) | Significantly enhanced functional recovery of injured limbs. | Not specified in this study. | [1] |
| Tolerability Study | Rat | 10, 30, and 100 mg/kg (once daily for 7 days) | N/A | Well-tolerated at 30 mg/kg/day; not tolerated at 100 mg/kg/day. | [1] |
| Tolerability Study | Dog | 30 and 75 mg/kg (once daily for 4 days) | N/A | Well-tolerated at 30 mg/kg/day; not tolerated at 75 mg/kg/day. | [1] |
Experimental Protocols
Protocol 1: Murine Mast Cell Degranulation Model
Objective: To evaluate the in vivo efficacy of this compound in reducing PGD2 release following mast cell degranulation.
Methodology:
-
Animals: Male C57BL/6J mice.[5]
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to vehicle control and this compound treatment groups (n=6-8 per group).
-
Drug Administration: Administer this compound orally at doses ranging from 0.003 to 1.0 mg/kg.[5] The vehicle control group receives the same volume of the vehicle solution.
-
Induction of Mast Cell Degranulation: One hour after drug administration, anesthetize the mice and intraperitoneally inject 0.2 mL of compound 48/80 (0.75 mg/mL in PBS) to induce mast cell degranulation.[5] A sham group should be injected with PBS.
-
Sample Collection: At a predetermined time point after 48/80 injection (e.g., 30 minutes), collect peritoneal lavage fluid and/or blood samples.
-
PGD2 Measurement: Analyze the PGD2 levels in the collected samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the PGD2 levels between the vehicle-treated and inhibitor-treated groups. Calculate the ED50 value.
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To assess the effect of this compound on LPS-induced PGD2 production.
Methodology:
-
Animals: Use a suitable rodent model (e.g., mice or rats).
-
Acclimation and Grouping: Follow standard procedures for animal acclimation and group randomization.
-
Drug Administration: Orally administer this compound at the desired doses (e.g., 0.003-1 mg/kg).
-
LPS Challenge: At a specified time after inhibitor administration (e.g., 1 hour), administer LPS via an appropriate route (e.g., intraperitoneal injection) to induce an inflammatory response.
-
Sample Collection: Collect plasma and tissue samples (e.g., skeletal muscle) at the peak of the expected inflammatory response.
-
PGD2 Analysis: Quantify PGD2 levels in the collected samples.
-
Data Analysis: Determine the dose-dependent effect of the inhibitor on LPS-induced PGD2 levels.
Visualizations
Caption: HPGDS Signaling Pathway and Inhibition.
Caption: In Vivo Efficacy Experimental Workflow.
Caption: Logic for Preclinical Dose Finding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Potential off-target effects of HPGDS inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPGDS inhibitor 3. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 1y in some literature, is an orally active and highly potent small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2] Its primary mechanism of action is the selective inhibition of HPGDS, an enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in inflammatory and allergic responses.[3] By inhibiting HPGDS, this compound reduces the production of PGD2, thereby exerting anti-inflammatory effects.[1]
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 9.4 nM in enzymatic assays.[1][2]
Q3: What is known about the selectivity profile of this compound?
The primary publication describing this compound states that it exhibits "good selectivity."[1] While a detailed public off-target screening panel for this compound is not available, related aza-quinoline HPGDS inhibitors have been profiled against other enzymes in the prostaglandin synthesis pathway. For instance, a similar potent HPGDS inhibitor showed high selectivity with IC50 values greater than 10,000 nM against lipocalin-type PGD synthase (L-PGDS), microsomal prostaglandin E synthase (mPGES), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). It is plausible that this compound possesses a similar selectivity profile.
Q4: Can this compound cross the blood-brain barrier?
This compound was specifically designed to be a peripherally restricted inhibitor with low brain exposure to avoid central nervous system (CNS) toxicity observed with earlier compounds in the series.[2][4][5] Studies have shown that it exhibits no CNS toxicity.[1][2][4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of PGD2 production in cell-based assays.
-
Potential Cause 1: Inhibitor Degradation.
-
Troubleshooting Step: Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh working dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Cell Health and Density.
-
Troubleshooting Step: Monitor cell viability and ensure cells are in the logarithmic growth phase. Cell density can influence the metabolic rate and the effective concentration of the inhibitor. Optimize cell seeding density for your specific assay.
-
-
Potential Cause 3: Assay Conditions.
-
Troubleshooting Step: Verify the final concentration of the inhibitor in the assay. Ensure that the incubation time is sufficient for the inhibitor to exert its effect. For HPGDS, which is a cytosolic enzyme, ensure adequate cell lysis if measuring enzymatic activity directly from cell lysates.
-
Issue 2: Unexpected cellular phenotype observed that does not correlate with PGD2 inhibition.
-
Potential Cause: Off-Target Effects.
-
Troubleshooting Step: While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor.
-
Review the Literature: Investigate the known off-target profiles of structurally similar quinoline-based compounds, which have been reported to interact with kinases.
-
Control Experiments: Include a structurally related but inactive control compound if available. Perform rescue experiments by adding exogenous PGD2 to see if the phenotype can be reversed.
-
Orthogonal Approaches: Use a secondary, structurally distinct HPGDS inhibitor to confirm that the observed phenotype is due to HPGDS inhibition. Consider using genetic approaches like siRNA or CRISPR/Cas9 to knockdown HPGDS and see if it phenocopies the inhibitor's effect.
-
-
Issue 3: Difficulty in dissolving the inhibitor.
-
Potential Cause: Poor Solubility.
-
Troubleshooting Step: this compound is typically soluble in organic solvents like DMSO. For cell culture experiments, prepare a concentrated stock solution in 100% DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound and a Related Compound
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound (1y) | HPGDS | 9.4 | Stated as "good selectivity" | [1][2] |
| Analogous HPGDS Inhibitor | HPGDS | 0.5 - 2.3 | >10,000 nM vs. L-PGDS, mPGES, COX-1, COX-2, 5-LOX |
Experimental Protocols
Protocol 1: General HPGDS Inhibition Assay (Enzymatic)
This protocol is a generalized procedure for assessing the in vitro enzymatic inhibition of HPGDS.
-
Reagents and Materials:
-
Recombinant human HPGDS enzyme
-
PGH2 (substrate)
-
Glutathione (GSH, cofactor)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
This compound (and other test compounds)
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
ELISA kit for PGD2 detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, add the HPGDS enzyme and the inhibitor dilutions (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate PGH2 and cofactor GSH.
-
Allow the reaction to proceed for a defined period (e.g., 1-2 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGD2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: The prostaglandin synthesis pathway showing the inhibition of HPGDS by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The exploration of aza-quinolines as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors with low brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of HPGDS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitors.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the pre-clinical development of HPGDS inhibitors.
| Observed Problem | Potential Cause | Recommended Action |
| Low aqueous solubility of the HPGDS inhibitor in vitro. | The compound may be a "brick-dust" molecule with a high melting point and strong crystal lattice energy.[1] | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution.[2] 2. Amorphous Solid Dispersion: Formulate the inhibitor with a polymer to create an amorphous solid dispersion, which has higher kinetic solubility.[3] 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance solubility.[3] |
| High in vitro solubility but poor permeability in Caco-2 assays. | The inhibitor may have a high molecular weight, a large number of hydrogen bond donors/acceptors, or be a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5] | 1. Prodrug Approach: Synthesize a more lipophilic prodrug that can cross the intestinal membrane and then be converted to the active inhibitor.[6] 2. Co-administration with Permeation Enhancers: Use excipients that can transiently open tight junctions or inhibit efflux pumps.[5] |
| Good in vitro properties but low oral bioavailability in animal models. | The inhibitor may be subject to significant first-pass metabolism in the liver or gut wall.[5] It could also be unstable in the gastrointestinal (GI) tract. | 1. Metabolic Stability Assessment: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic hotspots.[7] 2. Structural Modification: Modify the chemical structure to block sites of metabolism without affecting inhibitory activity.[6] 3. Enteric Coating: Formulate the inhibitor in an enteric-coated dosage form to protect it from the acidic environment of the stomach.[8] |
| High variability in plasma concentrations after oral dosing. | This could be due to food effects, inconsistent dissolution of a poorly soluble compound, or saturation of transport mechanisms. | 1. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation to improve the consistency of absorption.[3] 2. Controlled Release Formulations: Design a formulation that releases the drug at a controlled rate to avoid saturation of absorption pathways.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of HPGDS inhibitors?
A1: The poor oral bioavailability of HPGDS inhibitors often stems from a combination of factors, including low aqueous solubility and/or poor intestinal permeability.[10] Many of these molecules are lipophilic, which can lead to dissolution-rate-limited absorption.[11] Additionally, they can be substrates for efflux transporters in the gut, which actively pump the compound back into the intestinal lumen.[5]
Q2: How can I quickly assess the potential for poor oral bioavailability of my HPGDS inhibitor?
A2: A good starting point is to perform in vitro kinetic solubility and Caco-2 permeability assays. Low solubility (<10 µg/mL) and low permeability (Papp < 1 x 10⁻⁶ cm/s) are strong indicators of potential bioavailability issues.[12] These assays are relatively high-throughput and require a small amount of the compound.
Q3: What formulation strategies are most effective for improving the solubility of HPGDS inhibitors?
A3: For poorly soluble HPGDS inhibitors, several formulation strategies can be effective. Nanonization, which involves reducing the particle size to the sub-micron range, increases the surface area and dissolution rate.[2] Amorphous solid dispersions, where the inhibitor is molecularly dispersed in a polymer matrix, can significantly enhance aqueous solubility.[3] Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption by presenting the drug in a solubilized state.[13]
Q4: When should I consider a prodrug approach for my HPGDS inhibitor?
A4: A prodrug strategy is particularly useful when the primary barrier to oral bioavailability is poor permeability.[6][14] If your HPGDS inhibitor has good solubility but poor Caco-2 permeability, a prodrug with increased lipophilicity can enhance its ability to cross the intestinal epithelium. The prodrug is then cleaved in the body to release the active inhibitor.[15]
Q5: How can nanotechnology be leveraged to improve the oral delivery of HPGDS inhibitors?
A5: Nanotechnology offers several promising avenues for enhancing the oral bioavailability of HPGDS inhibitors.[16][17] Polymeric nanoparticles and lipid-based nanoparticles can encapsulate the inhibitor, protecting it from degradation in the GI tract and facilitating its transport across the intestinal barrier.[18][19] These nanosystems can also be engineered to provide controlled release of the drug.[20]
Signaling Pathways and Experimental Workflows
Caption: HPGDS signaling pathway in allergic inflammation.
Caption: Workflow for improving oral bioavailability.
Caption: Formulation decision tree for HPGDS inhibitors.
Experimental Protocols
Kinetic Solubility Assay
Purpose: To determine the kinetic solubility of an HPGDS inhibitor in a high-throughput format.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the HPGDS inhibitor in 100% dimethyl sulfoxide (DMSO).[4]
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and perform a serial dilution across the plate. This creates a concentration gradient of the inhibitor with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.[19]
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of an HPGDS inhibitor using an in vitro model of the human intestinal epithelium.[18]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.[18]
-
Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Add the HPGDS inhibitor (typically at a concentration of 10 µM) to the apical (donor) side of the Transwell insert.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the inhibitor to the basolateral (receiver) side to assess efflux.
-
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment.
-
Quantification: Analyze the concentration of the HPGDS inhibitor in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[18]
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
In Vivo Pharmacokinetic Study in Rats
Purpose: To determine the oral bioavailability and other pharmacokinetic parameters of an HPGDS inhibitor in a rodent model.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer the HPGDS inhibitor intravenously via the tail vein at a specific dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the HPGDS inhibitor orally by gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[10]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the HPGDS inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), clearance (CL), and volume of distribution (Vss).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
References
- 1. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oral bioavailability enhancement of exemestane from self-microemulsifying drug delivery system (SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug solubility and permeability [pion-inc.com]
- 14. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle-Mediated Drug Delivery for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanoparticle-Based Drug Delivery for Vascular Applications [mdpi.com]
Troubleshooting inconsistent results with HPGDS inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HPGDS inhibitor 3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides solutions to common problems.
Q1: Why am I observing a significant discrepancy between the inhibitor's potent enzymatic IC50 and its activity in my cell-based assay?
A1: This is a frequently encountered issue with HPGDS inhibitors. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor penetration across the cell membrane to reach the cytosolic HPGDS enzyme.
-
Cellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form by the cells.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing its free concentration available to inhibit HPGDS.
-
Assay Conditions: The concentration of the substrate (PGH2) in your cellular assay might be much higher than in the enzymatic assay, requiring a higher concentration of a competitive inhibitor to achieve the same level of inhibition.
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type.
-
Use a More Soluble Formulation: Ensure the inhibitor is fully dissolved. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or a solubilizing agent, but always test for solvent toxicity.
-
Assess Cell Permeability: If available, use analytical methods to measure the intracellular concentration of the inhibitor.
-
Consider Co-treatment with Efflux Pump Inhibitors: If efflux is suspected, co-incubation with a known efflux pump inhibitor (e.g., verapamil) could clarify if this is the cause of reduced potency. Use this as a diagnostic tool, as it may introduce other variables.
Q2: My results are not reproducible between experiments. What are the likely causes?
A2: Lack of reproducibility can stem from several sources:
-
Inhibitor Stock Solution Instability: The inhibitor may be degrading in your stock solution.
-
Cell Culture Variability: Differences in cell passage number, confluency, and overall health can significantly impact experimental outcomes.[1]
-
Inconsistent Experimental Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to different results.
-
Inaccurate Pipetting: Errors in dispensing small volumes of the inhibitor or other reagents can lead to significant concentration differences.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound from the solid compound for each experiment, or aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Standardize Cell Culture Practices: Use cells within a defined passage number range, seed at a consistent density, and ensure they are in a logarithmic growth phase at the time of the experiment.
-
Maintain Consistent Protocols: Adhere strictly to your established experimental protocol. Use calibrated pipettes and ensure all reagents are properly prepared and stored.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor for consistency and potential issues. A known HPGDS inhibitor with a well-characterized cellular activity can serve as a positive control.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and troubleshooting.
| Parameter | This compound | Reference/Notes |
| Enzymatic IC50 | 9.4 nM | [2] |
| Cellular EC50 | 42 nM | [2] |
| In Vivo Efficacy (Mouse) | ED50 of 0.009 mg/kg (PO) for attenuating PGD2 release. | [2] |
| Tolerability (Rat) | Well-tolerated at 30 mg/kg/day (PO). | [2] |
| Tolerability (Dog) | Well-tolerated at 30 mg/kg/day (PO). | [2] |
| Compound Class | Common Solubility Issues | Recommended Solvents |
| Quinoline-3-carboxamides | Generally have poor aqueous solubility. | DMSO, DMF, Ethanol (with caution for cell-based assays). |
Experimental Protocols
This section provides a detailed methodology for a common cell-based assay to evaluate the efficacy of this compound.
Protocol: Inhibition of PGD2 Production in Mast Cells
This protocol is a template and may require optimization for your specific cell line and experimental conditions.
1. Materials:
-
This compound
-
Mast cell line (e.g., LAD2, RBL-2H3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., Compound 48/80, anti-IgE antibody)
-
Arachidonic acid (optional, to provide substrate)
-
DMSO (for inhibitor stock solution)
-
PBS (Phosphate Buffered Saline)
-
PGD2 ELISA kit
2. Procedure:
-
Cell Seeding: Seed mast cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Inhibitor Pre-incubation: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: After the pre-incubation period, add the stimulating agent (e.g., Compound 48/80 at a final concentration of 10 µg/mL) to all wells except the unstimulated control. If desired, also add arachidonic acid (final concentration of 10 µM) to provide an exogenous substrate for PGD2 synthesis.
-
Incubation: Incubate the cells for the optimal time to induce PGD2 production (e.g., 30 minutes to 4 hours, to be determined empirically).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well.
-
PGD2 Measurement: Measure the concentration of PGD2 in the collected supernatants using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGD2 production for each concentration of the inhibitor compared to the stimulated vehicle control. Plot the results to determine the EC50 value.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2] PGD2 is a key mediator in allergic and inflammatory responses.[3] By inhibiting H-PGDS, the inhibitor reduces the production of PGD2, thereby exerting its anti-inflammatory effects.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be selective, all small molecule inhibitors have the potential for off-target effects.[4][5] For this class of compounds, it is important to consider potential interactions with other enzymes in the prostaglandin synthesis pathway, such as lipocalin-type PGD synthase (L-PGDS), microsomal prostaglandin E synthase (mPGES), or cyclooxygenase (COX) enzymes.[6] It is recommended to perform selectivity profiling against related targets, especially if unexpected cellular phenotypes are observed. Inhibition of one prostaglandin synthase can sometimes lead to the shunting of the PGH2 substrate towards other synthases, resulting in an increase in other prostaglandins.[7]
Q5: How should I store this compound?
A5: For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. The stability of the inhibitor in aqueous solutions at room temperature or 37°C for extended periods may be limited and should be experimentally determined if necessary.
Q6: Can I use this compound in in vivo studies?
A6: Yes, this compound is orally active and has been shown to be effective in animal models.[2] It exhibits good pharmacokinetic parameters in mice, rats, and dogs.[2] However, appropriate formulation and dose-ranging studies are crucial for any new in vivo experiment. The provided data on tolerated doses in rats and dogs can serve as a starting point for designing such studies.
Visualizations
References
- 1. The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive Enzymatic Interactions Determine the Relative Amounts of Prostaglandins E2 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CNS Toxicity of HPGDS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during experiments with Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitors, with a focus on minimizing central nervous system (CNS) toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to CNS toxicity with HPGDS inhibitors?
A1: The primary driver of CNS toxicity for HPGDS inhibitors is their ability to cross the blood-brain barrier (BBB). While HPGDS is the target in peripheral tissues for inflammatory conditions, a related enzyme, lipocalin-type PGDS (LPGDS), is present in the central nervous system. Inhibition of LPGDS or off-target effects within the CNS can lead to adverse neurological effects.
Q2: How can I predict the CNS penetration potential of my HPGDS inhibitor early in development?
A2: A combination of in silico, in vitro, and in vivo methods is recommended for early assessment. Computational models can predict physicochemical properties conducive to BBB penetration. In vitro assays, such as the MDCK-MDR1 permeability assay, can provide data on passive permeability and efflux by transporters like P-glycoprotein (P-gp).
Q3: What is the significance of the efflux ratio in the MDCK-MDR1 assay?
A3: The efflux ratio, calculated from the bidirectional transport of a compound across the MDCK-MDR1 cell monolayer, indicates whether your compound is a substrate for the P-gp efflux transporter. An efflux ratio greater than or equal to 2 suggests that the compound is actively transported out of cells, which can limit its penetration into the brain.
Q4: Can shunting of the arachidonic acid pathway cause off-target effects?
A4: Inhibition of HPGDS can theoretically lead to the accumulation of its substrate, PGH2, which could then be shunted towards the synthesis of other prostaglandins like PGE2 and PGF2. However, some in vivo studies with HPGDS inhibitors have shown no significant changes in the levels of these other prostaglandins.[1] It is still a potential mechanism for off-target effects and should be monitored.
Troubleshooting Guides
In Vitro Experiments
Problem: My HPGDS inhibitor shows high passive permeability in the PAMPA assay but low permeability in the MDCK-MDR1 assay.
-
Possible Cause: Your compound is likely a substrate for the P-glycoprotein (P-gp) efflux transporter, which is expressed in the MDCK-MDR1 cell line but not present in the artificial membrane of the PAMPA assay.
-
Solution:
-
Confirm P-gp substrate activity by running the MDCK-MDR1 assay with and without a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms P-gp mediated efflux.
-
If P-gp substrate activity is confirmed, consider medicinal chemistry strategies to reduce it, such as increasing the polar surface area or introducing structural motifs that are not recognized by P-gp.
-
Problem: I am observing high variability in my MDCK-MDR1 assay results.
-
Possible Causes:
-
Inconsistent cell monolayer integrity.
-
Poor compound solubility.
-
Non-specific binding to the assay plate.
-
-
Troubleshooting Steps:
-
Monolayer Integrity: Routinely check the transepithelial electrical resistance (TEER) of your cell monolayers before each experiment to ensure they are confluent and have formed tight junctions.
-
Solubility: Ensure your compound is fully dissolved in the assay buffer. If solubility is an issue, consider using a co-solvent, but be mindful of its potential effects on cell viability and transporter function.
-
Non-Specific Binding: Low compound recovery can indicate binding to the plasticware. Using plates with low-binding surfaces can help mitigate this issue.[2]
-
In Vivo Experiments
Problem: My HPGDS inhibitor was potent in vitro but shows low efficacy and no CNS side effects in my animal model.
-
Possible Causes:
-
Poor pharmacokinetic properties (e.g., high plasma protein binding, rapid metabolism).
-
High P-gp efflux at the BBB, preventing sufficient brain exposure.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine plasma protein binding, clearance, and half-life.
-
Assess Brain Penetration: Measure the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A low Kp,uu value often indicates poor BBB penetration.
-
P-gp Efflux in Vivo: If in vitro data suggests P-gp substrate activity, consider co-dosing with a P-gp inhibitor in your animal model to see if brain exposure and efficacy increase.
-
Problem: My animal model is showing signs of distress, and I can't distinguish between CNS toxicity and peripheral side effects.
-
Possible Causes:
-
The observed effects could be due to on-target (HPGDS inhibition) or off-target effects in either the periphery or the CNS.
-
-
Troubleshooting Steps:
-
Behavioral Phenotyping: Implement a detailed behavioral observation protocol to look for specific signs of CNS toxicity, such as tremors, ataxia, seizures, or changes in activity levels.
-
Peripheral Biomarkers: Measure biomarkers of peripheral organ damage (e.g., liver enzymes, kidney function markers) to assess for systemic toxicity.
-
Compare with a Peripherally Restricted Inhibitor: If available, use a structurally similar HPGDS inhibitor with known low BBB penetration as a negative control for CNS effects. This can help to isolate effects that are specifically due to central target engagement.
-
Direct CNS Administration: In some cases, direct administration of a small dose of the compound into the CNS (e.g., via intracerebroventricular injection) can help to confirm if the observed toxicities are centrally mediated.
-
Data Presentation
Table 1: In Vitro Potency and CNS Penetration of Selected HPGDS Inhibitors
| Compound | HPGDS IC50 (nM) | Cell-Based IC50 (nM) | MDCK-MDR1 Efflux Ratio | Brain-to-Plasma Ratio (Kp,uu) | Observed CNS Toxicity |
| GSK2894631A (1a) | 9.9 | - | High (inferred) | >1 (inferred) | Yes, at higher concentrations |
| 1,8-Naphthyridine (1y) | 9.4 | - | Low (inferred) | <0.1 (inferred) | No |
| HQL-79 | - | - | - | - | Not reported in CNS context |
| TFC-007 | - | - | - | - | Not reported in CNS context |
| TAS-204 | - | - | - | - | Not reported in CNS context |
Note: This table is populated with publicly available data and inferences. Researchers should generate their own data for specific compounds.
Experimental Protocols
MDCK-MDR1 Permeability Assay
Objective: To assess the in vitro permeability of an HPGDS inhibitor and its potential as a P-gp substrate.
Methodology:
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed. This typically takes 4-7 days.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER ≥ 2 suggests the compound is a substrate for P-gp.
-
In Vivo Brain Concentration Measurement (Microdialysis)
Objective: To measure the unbound concentration of an HPGDS inhibitor in the brain extracellular fluid of a living animal.[3][4][5][6]
Methodology:
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the specific brain region of interest in an anesthetized rodent.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect the dialysate samples at regular intervals.
-
Administer the HPGDS inhibitor to the animal (e.g., via intravenous or oral route).
-
Continue collecting dialysate samples to measure the drug concentration over time.
-
-
Sample Analysis:
-
Analyze the concentration of the HPGDS inhibitor in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
The measured concentration in the dialysate represents the unbound drug concentration in the brain extracellular fluid.
-
This data can be used to determine the pharmacokinetic profile of the drug in the brain and to calculate the Kp,uu when combined with plasma concentration data.
-
Visualizations
Caption: HPGDS signaling pathway in the arachidonic acid cascade.
Caption: Experimental workflow for developing HPGDS inhibitors with low CNS toxicity.
Caption: Troubleshooting logic for low in vivo efficacy of HPGDS inhibitors.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
Impact of HPGDS inhibitor 3 on other prostaglandin pathways
Technical Support Center: HPGDS Inhibitor 3
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for experiments involving this inhibitor. As "this compound" is a designated research compound, the information provided herein is based on the established principles of well-characterized hematopoietic prostaglandin D synthase (HPGDS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to be a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). HPGDS is an enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] By inhibiting HPGDS, the production of PGD2 is significantly reduced. PGD2 is a key mediator in various physiological and pathological processes, including allergic inflammation.[1]
Q2: How might this compound impact other prostaglandin pathways?
A2: Prostaglandin synthesis is a complex cascade where the common precursor, PGH2, can be converted into several bioactive prostaglandins by different synthases.[3][4] While this compound is designed for high selectivity towards HPGDS, the potential for off-target effects on other prostaglandin synthases such as prostaglandin E synthase (PGES), prostaglandin F synthase (PGFS), prostacyclin synthase (PGIS), and thromboxane synthase (TXAS) should be considered.[3] Shunting of the PGH2 substrate to these other pathways may occur, potentially leading to an increase in the production of other prostaglandins like PGE2, PGF2α, PGI2, and thromboxane A2 (TXA2).
Q3: What do unexpected changes in other prostaglandin levels signify after treatment with this compound?
A3: An increase in the levels of other prostaglandins (e.g., PGE2) following the administration of this compound could indicate a "shunting" effect. By blocking the conversion of PGH2 to PGD2, the accumulated PGH2 becomes more available for other prostaglandin synthases to utilize. Conversely, a decrease in other prostaglandins is less common but could suggest a non-selective inhibitory effect on other synthases, which would be an important characteristic to evaluate.
Q4: How can I assess the selectivity of this compound in my experimental system?
A4: The selectivity of this compound can be determined by performing in vitro enzyme inhibition assays against a panel of purified prostaglandin synthases (e.g., HPGDS, L-PGDS, mPGES-1, COX-1, COX-2, etc.). By comparing the half-maximal inhibitory concentrations (IC50), you can quantify the selectivity of the inhibitor for HPGDS over other related enzymes. A significantly higher IC50 value for other synthases compared to HPGDS indicates high selectivity.
Selectivity Profile of a Representative HPGDS Inhibitor
The following table summarizes the selectivity profile of a well-characterized selective HPGDS inhibitor, Compound 8, which can be used as a reference for what to expect from a highly selective compound like this compound.[5]
| Enzyme Target | IC50 (nM) | Selectivity vs. HPGDS |
| Human HPGDS | 0.7 | - |
| Human L-PGDS | >10,000 | >14,000x |
| Human mPGES | >10,000 | >14,000x |
| Human COX-1 | >10,000 | >14,000x |
| Human COX-2 | >10,000 | >14,000x |
| Human 5-LOX | >10,000 | >14,000x |
Troubleshooting Guides
Issue 1: No significant decrease in PGD2 levels is observed after treatment with this compound.
-
Potential Cause 1: Inhibitor Concentration is Too Low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or experimental system.
-
-
Potential Cause 2: Poor Inhibitor Solubility.
-
Solution: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your assay buffer.[6]
-
-
Potential Cause 3: Inactive Inhibitor.
-
Solution: Verify the integrity of the inhibitor. Ensure it has been stored correctly and has not expired. If in doubt, use a fresh stock of the inhibitor.
-
-
Potential Cause 4: Incorrect Assay Conditions.
Issue 2: There is significant variability in results between experimental replicates.
-
Potential Cause 1: Inconsistent Pipetting.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique, especially when handling small volumes. Preparing a master mix for reagents can help improve consistency.[8]
-
-
Potential Cause 2: Cell Culture Variability.
-
Solution: Ensure cells are at a consistent passage number and confluency for all experiments. Starve cells of serum before the experiment if necessary to reduce baseline prostaglandin production.
-
-
Potential Cause 3: Edge Effects in Microplates.
-
Solution: To avoid evaporation at the edges of the plate, which can alter concentrations, consider not using the outer wells or filling them with buffer or media.[7]
-
Issue 3: An unexpected increase in other prostaglandins (e.g., PGE2) is observed.
-
Potential Cause: Metabolic Shunting of PGH2.
-
Solution: This may be an expected biological consequence of inhibiting HPGDS. Quantify the levels of other major prostaglandins (PGE2, PGF2α, TXA2, PGI2) to understand the extent of the shunting effect. This is a valuable piece of data regarding the inhibitor's impact on the overall prostaglandin network.
-
Caption: Troubleshooting logic for unexpected prostaglandin levels.
Experimental Protocols
Protocol: In Vitro HPGDS Enzyme Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound for HPGDS and its selectivity against other prostaglandin synthases.
Materials:
-
Recombinant human HPGDS enzyme
-
Recombinant human enzymes for selectivity testing (e.g., mPGES-1, COX-2)
-
PGH2 (substrate)
-
Glutathione (GSH, cofactor for HPGDS)[1]
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well plates
-
ELISA or LC-MS/MS system for prostaglandin detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare the enzyme solution in the assay buffer.
-
Prepare the PGH2 substrate and GSH cofactor solutions on ice and use them immediately.
-
-
Assay Setup:
-
Add 20 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 160 µL of the enzyme and cofactor solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiate Reaction:
-
Add 20 µL of the PGH2 substrate to each well to start the reaction.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 2 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding a stop solution (e.g., a solution containing a COX inhibitor like indomethacin and a reducing agent like stannous chloride).
-
-
Quantify Prostaglandin Production:
-
Measure the amount of PGD2 produced using a specific ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Selectivity Profiling:
-
Repeat the assay using other prostaglandin synthases and their respective substrates and cofactors to determine the IC50 values for off-target enzymes.
-
Caption: Workflow for an in vitro HPGDS enzyme inhibition assay.
Signaling Pathway Overview
The following diagram illustrates the central role of HPGDS in the prostaglandin synthesis pathway and the point of action for this compound.
Caption: Prostaglandin synthesis pathway and HPGDS inhibition.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: HPGDS Inhibitor Animal Model Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models for testing Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HPGDS inhibitors? A1: Hematopoietic Prostaglandin D Synthase (HPGDS) is an enzyme that catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in inflammatory processes, particularly in allergic reactions.[2][3] HPGDS inhibitors block this specific step, reducing the production of pro-inflammatory PGD2 without affecting the synthesis of other potentially beneficial prostaglandins, such as PGE2 and PGI2.[3][4] This targeted approach aims to reduce inflammation with greater selectivity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit Cyclooxygenase (COX) enzymes upstream.[4]
Q2: Which animal models are commonly used for testing HPGDS inhibitors? A2: The choice of animal model depends on the therapeutic area of interest. Common models include:
-
Mouse models of allergic inflammation: Ovalbumin (OVA)-induced airway inflammation is a frequent choice.[3][5] The mdx mouse model is used for Duchenne Muscular Dystrophy (DMD) studies, where HPGDS-mediated inflammation contributes to muscle necrosis.[6][7][8]
-
Rat models of inflammation: Rats are used to assess pharmacokinetic/pharmacodynamic (PK/PD) relationships, often by measuring the inhibition of PGD2 production in the spleen following oral administration of the inhibitor.[9] Lipopolysaccharide (LPS)-induced inflammation models are also utilized to measure the attenuation of PGD2 release.[6][10]
-
Sheep models of asthma: Allergic sheep are used to model antigen-induced airway responses, providing a larger animal model that can be relevant for respiratory indications.[9]
-
Guinea pig models of allergic rhinitis: Antigen-challenged guinea pigs are used to evaluate the effect of HPGDS inhibitors on nasal blockage and eosinophil infiltration.[3]
Q3: How can I confirm target engagement of my HPGDS inhibitor in vivo? A3: Target engagement is typically confirmed by measuring the reduction of PGD2 levels in relevant biological samples post-treatment. A common method involves sacrificing the animals at various time points after inhibitor administration, collecting plasma and specific tissues (e.g., spleen in rats), and measuring PGD2 concentrations using methods like ELISA or UPLC-MS/MS.[6][9][11] A dose-dependent decrease in PGD2 levels that correlates with the plasma concentration of the inhibitor confirms target engagement.[9]
Q4: What are potential reasons for good in vitro potency but poor in vivo efficacy? A4: This is a common challenge in drug development. Several factors could be responsible:
-
Poor Pharmacokinetics (PK): The inhibitor may have low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching and maintaining effective concentrations at the target tissue.[10]
-
Lack of Target Tissue Exposure: The compound may not distribute effectively to the site of inflammation. It is crucial to measure drug concentration in the target tissue, not just in plasma.[10]
-
Metabolic Instability: The inhibitor could be rapidly metabolized in vivo into inactive forms.
-
Issues with Formulation: Poor solubility or stability of the dosing formulation can lead to inconsistent or inadequate absorption.
-
Model-Specific Biology: The role of the HPGDS pathway in the chosen animal model may not be as critical as hypothesized, or compensatory pathways may be activated.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No reduction in PGD2 levels despite inhibitor administration. | 1. Inadequate dose or dosing frequency.2. Poor oral bioavailability or rapid clearance.3. Dosing formulation issue (e.g., precipitation). | 1. Perform a dose-ranging study.2. Conduct a full pharmacokinetic (PK) analysis, measuring plasma and tissue concentration of the inhibitor over time.3. Verify the stability and solubility of the dosing formulation. |
| PGD2 levels are reduced, but no therapeutic effect is observed. | 1. The PGD2 pathway is not the primary driver of pathology in the chosen model.2. Insufficient magnitude or duration of PGD2 suppression.3. Off-target effects of the inhibitor at the therapeutic dose.4. The functional endpoint is not sensitive enough. | 1. Re-evaluate the role of HPGDS in the disease model using genetic models (e.g., knockout mice) if possible.2. Correlate the PK/PD relationship (PGD2 suppression) with the functional outcome.3. Profile the inhibitor against a panel of related targets (e.g., COX-1, COX-2, L-PGDS) to ensure selectivity.[9]4. Choose more sensitive or clinically relevant functional readouts. |
| Unexpected toxicity or adverse effects observed in animals. | 1. Off-target pharmacology.2. Exaggerated pharmacology due to excessive PGD2 suppression.3. Accumulation of the parent compound or a toxic metabolite. | 1. Conduct broad off-target screening.2. Test lower doses to establish a therapeutic window.3. Perform metabolite identification studies and assess the safety of major metabolites. |
| High variability in PGD2 measurements between animals. | 1. Inconsistent drug administration or absorption.2. Variability in the inflammatory response to the challenge (e.g., LPS, allergen).3. Sample handling and processing inconsistencies. | 1. Refine the dosing technique (e.g., oral gavage).2. Standardize the challenge protocol and ensure animal health and stress levels are consistent.3. Standardize sample collection, addition of protease/cyclooxygenase inhibitors, and storage procedures. |
Data Summaries
Table 1: In Vivo Efficacy of Selected HPGDS Inhibitors
| Inhibitor | Animal Model | Dose & Route | Key Outcome | Reference |
| HQL-79 | mdx Mouse | Not specified | Significantly decreased necrotic muscle volume and improved muscle strength. | [8] |
| HQL-79 | OVA-challenged Mice | 30 mg/kg, Oral | Ameliorated airway inflammation. | [5] |
| Compound 8 | Allergic Sheep | Not specified | Prevented the late-phase asthmatic response (LAR) and blocked airway hyper-responsiveness (AHR). | [9] |
| HPGDS inhibitor 3 | Rat (LPS-induced) | 0.003-1 mg/kg, Oral | Attenuated PGD2 release in a dose-dependent manner (ED50 = 0.009 mg/kg). | [10] |
| PK007 | mdx Mouse | Not specified | Enhanced grip strength, improved locomotor activity, and reduced myonecrotic area. | [6] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Key PK Parameters | Reference |
| Mouse, Rat, Dog | PO, IV | Lower IV clearance, longer terminal half-life, high oral bioavailability, and very low brain exposure. | [10] |
Visualizations and Diagrams
HPGDS Signaling Pathway and Inhibition
The diagram below illustrates the arachidonic acid cascade, highlighting the specific role of HPGDS in producing PGD2 and the points of intervention for NSAIDs and selective HPGDS inhibitors.
Caption: HPGDS pathway showing selective inhibition vs. broad COX inhibition.
General Workflow for In Vivo HPGDS Inhibitor Testing
This workflow outlines the key steps in a typical preclinical study designed to evaluate the efficacy of an HPGDS inhibitor in an animal model of inflammation.
Caption: A typical experimental workflow for testing HPGDS inhibitors in vivo.
Troubleshooting Logic for Poor In Vivo Efficacy
This decision tree helps diagnose why an HPGDS inhibitor with good in vitro activity may be failing in an animal model.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
Key Experimental Protocols
Protocol 1: Rat HPGDS Target Modulation Assay
This protocol is adapted from studies assessing the in vivo pharmacodynamic effect of HPGDS inhibitors.[9]
-
Animal Model: Male Lewis rats.
-
Acclimatization: House animals for at least 3 days prior to the experiment.
-
Dosing:
-
Sample Collection:
-
At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of rats.
-
Collect trunk blood into EDTA-containing tubes for plasma analysis (PK).
-
Immediately harvest the spleen and flash-freeze it in liquid nitrogen for PGD2 analysis (PD).
-
-
Analysis:
-
PK Analysis: Determine the plasma concentration of the inhibitor using LC-MS/MS.
-
PD Analysis: Homogenize the spleen tissue. Measure PGD2 concentration using a validated ELISA or LC-MS/MS method.
-
-
Endpoint: Correlate the plasma concentration of the inhibitor with the percentage of PGD2 inhibition in the spleen over time to establish a PK/PD relationship.[9]
Protocol 2: LPS-Induced PGD2 Release in Mice
This protocol is used to evaluate the anti-inflammatory effect of an inhibitor in an acute inflammation model.[6][10]
-
Animal Model: C57BL/6 mice.
-
Inhibitor Administration: Administer the HPGDS inhibitor (e.g., this compound) orally at various doses (e.g., 0.003 - 1 mg/kg) or as a single dose.[10] Include a vehicle control group.
-
Inflammatory Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer Lipopolysaccharide (LPS) intraperitoneally (IP) to induce an inflammatory response.[6]
-
Sample Collection: At the peak of the expected inflammatory response (e.g., 6 hours post-LPS), collect blood (for plasma) and relevant tissues (e.g., skeletal muscle).[6][10]
-
PGD2 Measurement: Analyze PGD2 levels in plasma and tissue homogenates using a sensitive and specific immunoassay (ELISA) or mass spectrometry.
-
Endpoint: Determine the dose-dependent effect of the inhibitor on attenuating the LPS-induced increase in PGD2 levels. Calculate the ED50 (the dose required to achieve 50% of the maximum effect).[10]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]
- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of HPGDS Inhibitors: HPGDS Inhibitor 3 vs. HQL-79 in Preclinical Efficacy Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two notable hematopoietic prostaglandin D synthase (HPGDS) inhibitors: HPGDS inhibitor 3 and HQL-79. This analysis is based on available experimental data to inform on their potential as therapeutic agents.
Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1] Inhibition of HPGDS is a promising therapeutic strategy for a range of conditions, including Duchenne muscular dystrophy (DMD) and various allergic diseases.[2][3] This guide focuses on a comparative overview of two prominent HPGDS inhibitors, this compound and HQL-79, summarizing their performance in preclinical efficacy studies.
Quantitative Efficacy and Potency Comparison
The following tables provide a structured summary of the quantitative data available for this compound and HQL-79, allowing for a direct comparison of their potency and in vivo efficacy.
| Inhibitor | Parameter | Value | Assay/Model | Reference |
| This compound | IC50 | 9.4 nM | Enzyme Assay | [4] |
| EC50 | 42 nM | Cellular Assay | [4] | |
| ED50 | 0.009 mg/kg | In vivo PGD2 inhibition (mouse model) | [4] | |
| HQL-79 | IC50 | 6 µM (6000 nM) | Recombinant human H-PGDS | [5][6] |
| Ki | 5 µM (vs. PGH2), 3 µM (vs. GSH) | Enzyme Kinetics | [5][7] | |
| Kd | 0.8 µM | Human H-PGDS binding | [5][7] |
Table 1: Comparative In Vitro Potency of this compound and HQL-79. This table summarizes the in vitro potency of the two inhibitors. Lower values indicate higher potency.
| Inhibitor | Disease Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound | Eccentric contraction-induced muscle injury in mdx mice | ≥ 10 mg/kg q.d. (oral) | ~90% to 100% restoration of functional recovery of injured limbs. | [4] |
| LPS-induced inflammation in mice | 1-3 mg/kg (oral) | Dose-dependent attenuation of PGD2 release to baseline levels. | [4] | |
| HQL-79 | Duchenne Muscular Dystrophy (mdx mice) | Not specified | Significantly increased grip strength (180.9 ± 16.3 g/sec vs. 132.9 ± 10.7 g/sec for vehicle). Reduced necrotic muscle volume. | [8] |
| Antigen-induced airway inflammation in mice | 30 mg/kg (oral) | Ameliorated airway inflammation and inhibited PGD2 production without affecting PGE2 and PGF2α. | [7] | |
| Allergic and asthmatic models (guinea pigs) | Not specified | Markedly inhibited immediate hypersensitivity reactions, such as passive cutaneous anaphylaxis and antigen-induced bronchoconstriction. | [9] |
Table 2: Summary of In Vivo Efficacy Studies. This table highlights the therapeutic effects of this compound and HQL-79 in various preclinical models of disease.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: HPGDS Inhibition Signaling Pathway.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the efficacy studies of HQL-79 and similar HPGDS inhibitors.
Duchenne Muscular Dystrophy (mdx Mouse Model)
-
Animal Model: Male mdx mice, a commonly used genetic model for Duchenne muscular dystrophy.
-
Treatment Administration: HQL-79 was administered orally to mdx mice.[8] For this compound, oral administration was also employed in mdx mice with eccentric contraction-induced muscle injury.[4]
-
Efficacy Assessment:
-
Functional Measurement: Forelimb grip strength was assessed using an automated grip strength meter to quantify muscle function.[8]
-
Biochemical Analysis: Urinary levels of a PGD2 metabolite, tetranor-PGDM, were measured to confirm in vivo inhibition of HPGDS.[8]
-
Histological Analysis: Muscle tissue was sectioned and stained to evaluate the extent of necrotic muscle volume.[8] In some studies, Evans blue dye leakage was used to assess muscle fiber damage.[8]
-
Gene Expression: mRNA levels of inflammatory markers such as CD11b were quantified in muscle tissue using real-time PCR.[8]
-
Antigen-Induced Airway Inflammation (Mouse Model)
-
Animal Model: Actively sensitized guinea pigs or mice (including wild-type and human H-PGDS-overexpressing strains).[7][9]
-
Sensitization and Challenge: Animals were sensitized with an antigen (e.g., ovalbumin) and later challenged with the same antigen to induce an allergic airway response.
-
Treatment Administration: HQL-79 was administered orally prior to the antigen challenge.[7]
-
Efficacy Assessment:
-
Bronchoconstriction: Antigen-induced bronchoconstriction was measured to assess the immediate hypersensitivity response.[9]
-
Nasal Vascular Permeability: Changes in nasal vascular permeability were quantified as a measure of the allergic rhinitis-like response.[9]
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid was collected to count the number of eosinophils and other inflammatory cells in the airways.
-
Prostaglandin Levels: Levels of PGD2, PGE2, and PGF2α in lung tissue or BAL fluid were measured to determine the selectivity of HPGDS inhibition.[7][10]
-
Concluding Remarks
Based on the available preclinical data, both this compound and HQL-79 demonstrate efficacy in relevant disease models. This compound appears to be a more potent inhibitor in vitro, with IC50 and EC50 values in the nanomolar range, compared to the micromolar values reported for HQL-79.[4][5][6] In vivo, both compounds have shown the ability to reduce PGD2 levels and ameliorate disease phenotypes in models of muscle injury and allergic inflammation.[4][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological studies on the novel antiallergic drug HQL-79: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological studies on the novel antiallergic drug HQL-79: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of HPGDS Inhibitor 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitor 3, also known as compound 1y, against other known HPGDS inhibitors. The focus is on validating its selectivity through experimental data and detailed protocols to aid researchers in their drug development efforts.
Executive Summary
HPGDS Signaling Pathway
HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses. Understanding this pathway is crucial for contextualizing the action of HPGDS inhibitors.
Caption: The HPGDS signaling pathway, illustrating the synthesis of PGD2 and the point of inhibition.
Comparative Inhibitor Performance
To provide a context for the performance of this compound, the following table summarizes its potency alongside other well-characterized HPGDS inhibitors. Of note is the detailed selectivity profile available for HPGDS inhibitor 1 (also referred to as compound 8), which serves as a benchmark for a highly selective compound.
| Inhibitor | HPGDS IC50 (nM) | L-PGDS IC50 (nM) | mPGES-1 IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (nM) | Reference |
| This compound (1y) | 9.4 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| HPGDS inhibitor 1 (8) | 0.6 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [3][4] |
| HQL-79 | 23 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| TFC-007 | 83 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
| TAS-204 | 23 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing inhibitor selectivity.
HPGDS Enzymatic Activity Assay
This protocol outlines the determination of an inhibitor's potency (IC50) against purified HPGDS.
Objective: To measure the enzymatic activity of recombinant HPGDS and determine the inhibitory concentration of test compounds.
Materials:
-
Recombinant Human HPGDS
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: Prostaglandin H2 (PGH2)
-
Co-factor: Reduced Glutathione (GSH)
-
Test Inhibitors (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant human HPGDS in the assay buffer.
-
Serially dilute the test inhibitor in DMSO and then into the assay buffer to achieve a range of desired concentrations.
-
Add the HPGDS enzyme solution to the wells of a 96-well plate.
-
Add the diluted test inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of PGH2 and GSH to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a stable PGD2 analog for standard curve generation in an ELISA).
-
Quantify the amount of PGD2 produced using a specific PGD2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular PGD2 Production Assay
This protocol measures the ability of an inhibitor to block PGD2 production in a cellular context.
Objective: To determine the cellular potency (EC50) of an HPGDS inhibitor in a relevant cell line.
Materials:
-
Mast cell line (e.g., LAD2 or RBL-2H3)
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgE antibody or calcium ionophore)
-
Test Inhibitors
-
PGD2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed the mast cells in a 96-well plate and culture overnight.
-
The following day, wash the cells with fresh media.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with the appropriate agonist to induce PGD2 release.
-
Incubate for the optimal time for PGD2 production (e.g., 30 minutes).
-
Collect the cell supernatant.
-
Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.
-
Calculate the percent inhibition of PGD2 production for each inhibitor concentration.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Selectivity Assays Against Off-Target Enzymes
To validate the selectivity of this compound, its activity should be assessed against other key enzymes in the arachidonic acid cascade.
Objective: To determine the IC50 values of the test inhibitor against L-PGDS, COX-1, COX-2, and 5-LOX.
Protocols:
-
L-PGDS Assay: A similar enzymatic assay to the HPGDS protocol can be performed using recombinant L-PGDS.
-
COX-1 and COX-2 Assays: Commercially available COX inhibitor screening kits can be used. These assays typically measure the production of PGE2 or utilize a colorimetric or fluorescent method to detect peroxidase activity.
-
5-LOX Assay: The activity of 5-LOX can be determined by measuring the formation of leukotrienes from arachidonic acid, often using a specific ELISA or by spectrophotometric methods.
For each assay, the IC50 value of this compound should be determined and compared to its HPGDS IC50 to calculate the selectivity index.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for validating inhibitor selectivity and the logical relationship of the key components in the process.
Caption: Workflow for validating the potency and selectivity of an HPGDS inhibitor.
Conclusion
This compound is a highly potent inhibitor of HPGDS. To fully validate its potential as a selective therapeutic agent, it is imperative to generate quantitative data on its activity against a panel of off-target enzymes, particularly those within the arachidonic acid cascade. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct these critical validation studies. By directly comparing the selectivity profile of this compound with established selective inhibitors like HPGDS inhibitor 1, the scientific community can gain a clearer understanding of its therapeutic window and potential for further development.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
HPGDS Inhibitor 3: A Comparative Analysis of Cross-Reactivity with Other Eicosanoid Synthases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, the selective inhibition of hematopoietic prostaglandin D synthase (HPGDS) presents a promising therapeutic strategy. HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent mediator of allergic responses and inflammation. This guide provides a detailed comparison of HPGDS inhibitor 3, a potent and orally active inhibitor of HPGDS, against other key synthases in the eicosanoid pathway, supported by available experimental data.
High Selectivity Profile of this compound
This compound has demonstrated notable potency with an IC50 value of 9.4 nM and an EC50 of 42 nM for HPGDS.[1] A crucial aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects that can lead to undesirable side effects. An extensive selectivity panel was conducted on a closely related compound, referred to as compound 8 in a pivotal study, which is considered to be structurally analogous to this compound. The results from this panel reveal a highly selective inhibition profile.
The data indicates that at concentrations up to 10,000 nM, this compound's analogous compound showed no significant inhibition of other key enzymes in the prostaglandin and leukotriene synthesis pathways. This includes lipocalin-type prostaglandin D synthase (L-PGDS), microsomal prostaglandin E synthase (mPGES), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound's analogous compound against HPGDS and other major eicosanoid synthases.
| Target Synthase | IC50 (nM) | Selectivity vs. HPGDS |
| Hematopoietic Prostaglandin D Synthase (HPGDS) | 0.5 - 2.3 | - |
| Lipocalin-Type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000-fold |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000-fold |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000-fold |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000-fold |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000-fold |
Data is based on the profiling of a closely related structural analog of this compound (compound 8)[2].
Signaling Pathways
To understand the significance of this selectivity, it is essential to visualize the position of these enzymes within the broader arachidonic acid cascade.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug development. The data presented in this guide is based on standard enzymatic assays.
General Protocol for In Vitro Enzyme Inhibition Assay:
A typical workflow for assessing the inhibitory activity of a compound against a panel of synthases involves the following steps:
Key Methodological Details:
-
Enzyme Source: Purified, recombinant human enzymes are typically used to ensure consistency and avoid confounding variables from other cellular components.
-
Substrate: The natural substrate for the respective synthase is used (e.g., PGH2 for prostaglandin synthases).
-
Inhibitor Concentration: A range of inhibitor concentrations are tested to generate a dose-response curve.
-
Detection Method: Product formation is quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISAs).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of hematopoietic prostaglandin D synthase. Its lack of significant activity against other key enzymes in the arachidonic acid cascade, such as L-PGDS, mPGES, COX-1, COX-2, and 5-LOX, underscores its potential as a targeted therapeutic agent. This high degree of selectivity is a critical attribute, suggesting a lower likelihood of off-target side effects compared to less selective anti-inflammatory drugs. For researchers and drug development professionals, the focused action of this compound makes it a valuable tool for investigating the specific role of PGD2 in various pathological conditions and a promising candidate for further clinical development.
References
A Researcher's Guide to Utilizing HPGDS Inhibitor 3 as a Negative Control in PGD₂ Signaling Studies
In the intricate world of prostaglandin D₂ (PGD₂) signaling research, the use of precise tools to dissect cellular mechanisms is paramount. Hematopoietic prostaglandin D synthase (HPGDS) is a key enzyme in the production of PGD₂, making its inhibitors valuable for studying the downstream effects of this pro-inflammatory mediator. HPGDS inhibitor 3 has emerged as a potent and selective tool for this purpose. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed protocols, to aid researchers in designing robust experiments.
The Critical Role of a Negative Control
This compound: Performance and Selectivity
This compound is a highly potent inhibitor of HPGDS with a reported IC₅₀ of 9.4 nM.[2] Its utility as a research tool is underscored by its selectivity. A key consideration when using any chemical inhibitor is its potential to interact with other cellular targets. Comprehensive selectivity profiling is crucial to ensure that the observed effects are not due to off-target interactions.
One study profiled a closely related compound, referred to as compound 8, against a panel of relevant enzymes. The results demonstrated high selectivity, with IC₅₀ values greater than 10,000 nM for lipocalin-type prostaglandin D synthase (L-PGDS), microsomal prostaglandin E synthase (mPGES), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[3] This high degree of selectivity minimizes the risk of confounding results from the inhibition of other pathways in the arachidonic acid cascade.
Comparison with Alternative HPGDS Inhibitors
Several other molecules are available to researchers for the inhibition of HPGDS. A comparison of their potency and known off-target activities is presented below.
| Inhibitor | HPGDS IC₅₀ (nM) | Known Off-Target Activities | Reference(s) |
| This compound | 9.4 | >10,000 nM for L-PGDS, mPGES, COX-1, COX-2, 5-LOX (for a related compound) | [2][3] |
| HQL-79 | ~5,000 (Ki) | Histamine H1 receptor antagonist | [4][5] |
| TFC-007 | 71 | Information on broad selectivity profiling is limited. | [1] |
| TAS-204 | 23 | Information on broad selectivity profiling is limited. | [1] |
Table 1: Comparison of HPGDS Inhibitors. This table summarizes the in vitro potency of this compound against its target and compares it with other commonly used HPGDS inhibitors, highlighting known off-target effects.
PGD₂ Signaling Pathway
To effectively design and interpret experiments using HPGDS inhibitors, a clear understanding of the PGD₂ signaling pathway is essential. The following diagram illustrates the key steps in PGD₂ synthesis and its downstream signaling through its primary receptors, DP1 and DP2 (also known as CRTH2).
Figure 1: PGD₂ Synthesis and Signaling Pathway. This diagram illustrates the enzymatic conversion of arachidonic acid to PGD₂ and its subsequent signaling through the DP1 and DP2 receptors. This compound acts by blocking the HPGDS enzyme.
Experimental Protocols
To aid researchers in the practical application of HPGDS inhibitors, detailed protocols for key experiments are provided below.
HPGDS Enzyme Inhibition Assay
This protocol is adapted from the Cayman Chemical HPGDS FP-Based Inhibitor Screening Assay Kit.[6][7] This fluorescence polarization (FP)-based assay provides a high-throughput method for screening HPGDS inhibitors.
Materials:
-
HPGDS (human recombinant)
-
H-PGDS FP Fluorescent Probe - Green
-
HQL-79 FP Positive Control
-
FP Assay Buffer Concentrate (4X)
-
H-PGDS FP Glutathione
-
384-Well Solid Plate (black, non-binding)
-
Foil Plate Covers
-
This compound and other test compounds
-
Deionized water
-
Microplate reader capable of fluorescence polarization measurements (excitation/emission ≈ 470/530 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the 1X FP Assay Buffer by diluting the 4X concentrate with deionized water.
-
Prepare the Assay Cocktail according to the kit instructions, containing the FP Assay Buffer, H-PGDS FP Fluorescent Probe, and H-PGDS FP Glutathione.
-
Reconstitute the HPGDS enzyme with the 1X FP Assay Buffer.
-
Prepare serial dilutions of this compound and other test compounds in the 1X FP Assay Buffer. A typical starting concentration for this compound would be in the low micromolar range, with subsequent serial dilutions.
-
-
Assay Protocol (384-well format):
-
Add 47.5 µl of the Assay Cocktail to each well.
-
Add 2.5 µl of the inhibitor dilutions (or positive/negative controls) to the appropriate wells.
-
Add 2.5 µl of the reconstituted HPGDS enzyme to all wells except the blank.
-
Cover the plate and incubate for 60-90 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Figure 2: HPGDS Enzyme Inhibition Assay Workflow. This flowchart outlines the key steps for determining the in vitro potency of HPGDS inhibitors using a fluorescence polarization-based assay.
Measurement of PGD₂ Production in Cell Culture
This protocol describes a general method for quantifying PGD₂ levels in cell culture supernatants using a commercially available ELISA kit.[8][9]
Materials:
-
Cell line of interest (e.g., mast cells, macrophages)
-
Cell culture medium and supplements
-
Stimulant to induce PGD₂ production (e.g., calcium ionophore A23187, lipopolysaccharide)
-
This compound, negative control, and other test compounds
-
PGD₂ ELISA Kit
-
Microplate reader capable of absorbance measurements at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, a negative control compound, or vehicle for a specified period (e.g., 1 hour).
-
-
Stimulation and Sample Collection:
-
Stimulate the cells with an appropriate agonist to induce PGD₂ production for a defined time course.
-
Following stimulation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGD₂ Quantification (ELISA):
-
Perform the PGD₂ ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a biotinylated PGD₂ conjugate and incubating.
-
Washing the plate.
-
Adding a streptavidin-HRP conjugate and incubating.
-
Washing the plate.
-
Adding a substrate solution and incubating.
-
Adding a stop solution.
-
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of PGD₂ in the samples by interpolating their absorbance values from the standard curve.
-
Compare the PGD₂ levels in inhibitor-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PGD₂ in various biological processes, ensuring the generation of reliable and reproducible data. The use of a well-characterized inhibitor alongside an appropriate negative control is fundamental to the rigorous scientific investigation of PGD₂ signaling.
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on the novel antiallergic drug HQL-79: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Various Species PGD2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 9. file.elabscience.com [file.elabscience.com]
A Head-to-Head Comparison of HPGDS Inhibitors in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to HPGDS Inhibition in Asthma
Hematopoietic Prostaglandin D Synthase (HPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent inflammatory mediator implicated in the pathophysiology of allergic asthma.[1][2] PGD2 is released predominantly by mast cells and Th2 lymphocytes and contributes to hallmark features of asthma, including bronchoconstriction, eosinophil and lymphocyte infiltration into the airways, and mucus hypersecretion.[3] Inhibition of HPGDS presents a promising therapeutic strategy to mitigate these effects by reducing the production of PGD2. This guide focuses on a comparative analysis of preclinical data for two HPGDS inhibitors: HQL-79 and SAR-191801 .
HPGDS Signaling Pathway in Asthma
The following diagram illustrates the central role of HPGDS in the PGD2 signaling cascade that drives allergic inflammation in asthma.
Comparative Efficacy Data
The following tables summarize the available preclinical data for HQL-79 and SAR-191801. It is important to note that the data were generated in different animal models, which limits direct comparison.
Table 1: In Vitro Potency of HPGDS Inhibitors
| Compound | Target | Assay | IC50 (nM) | Source |
| SAR-191801 | Human HPGDS | Enzyme Assay | 5 | [4] |
| Rat HPGDS | Enzyme Assay | 10 | [4] | |
| Mouse HPGDS | Enzyme Assay | 18 | [4] | |
| HQL-79 | Mouse Spleen PGD Synthase | Enzyme Assay | - | [2] |
Note: Specific IC50 value for HQL-79 against purified HPGDS was not found in the provided search results.
Table 2: In Vivo Efficacy of HPGDS Inhibitors in Preclinical Models
| Compound | Animal Model | Key Findings | Quantitative Data | Source |
| SAR-191801 | Cigarette smoke-induced COPD model (mice) | Reduction of airway inflammation | 76% suppression of lymphocytes, 70% suppression of neutrophils (at 0.3, 3, 30 mg/kg p.o. b.i.d.) | [4] |
| Rat lung model | Active in reducing inflammation | - | [4] | |
| HQL-79 | Repeatedly antigen-exposed guinea pigs | Suppression of airway eosinophilia | - | [1] |
| Hapten-specific IgE-induced ear swelling (mice) | Reduced lymphocyte influx | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of HPGDS inhibitors in asthma models are provided below.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This is a widely used model to mimic the eosinophilic inflammation characteristic of allergic asthma.
1. Sensitization:
-
Mice (e.g., BALB/c strain) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum).
-
A typical protocol involves i.p. injections on days 0 and 14.
2. Challenge:
-
Following sensitization, mice are challenged with aerosolized OVA for a set period (e.g., 20-30 minutes daily) on consecutive days (e.g., days 21, 22, and 23).
3. Administration of HPGDS Inhibitor:
-
The test compound (HPGDS inhibitor) is typically administered orally (p.o.) or via another relevant route at specified doses and time points relative to the OVA challenges.
4. Outcome Measures (assessed 24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measured using techniques like invasive plethysmography in response to a bronchoconstrictor such as methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline to collect cells and fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Th2 Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in the BALF supernatant or lung homogenates are quantified using ELISA or other immunoassays.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of cellular infiltration and goblet cell hyperplasia.
-
PGD2 Measurement: PGD2 levels in the BALF can be measured by enzyme immunoassay to confirm target engagement of the HPGDS inhibitor.
Experimental Workflow: OVA-Induced Asthma Model
Conclusion
The available preclinical data suggests that HPGDS inhibitors hold therapeutic potential for asthma by targeting the production of the pro-inflammatory mediator PGD2. Both HQL-79 and SAR-191801 have demonstrated efficacy in relevant in vivo models of inflammation. However, the lack of direct head-to-head comparative studies in a standardized asthma model makes it challenging to definitively assess their relative potency and efficacy.
For future research, it is imperative to conduct direct comparative studies of promising HPGDS inhibitors in well-characterized murine models of allergic asthma, such as the ovalbumin-induced model. Such studies should include comprehensive assessments of in vitro potency, in vivo efficacy on key asthma-related endpoints (AHR, airway inflammation, Th2 cytokine levels), and pharmacokinetic/pharmacodynamic relationships. This will enable a more robust evaluation of the therapeutic potential of different HPGDS inhibitors and guide the selection of lead candidates for clinical development.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering potential asthma therapeutics targeting hematopoietic prostaglandin D2 synthase: An integrated computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocatechuic acid suppresses ovalbumin-induced airway inflammation in a mouse allergic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HPGDS Inhibitor 3 vs. DP2 Receptor Antagonists in Inflammatory Disease Models
In the landscape of therapies targeting allergic and inflammatory diseases, both Hematopoietic Prostaglandin D Synthase (HPGDS) inhibitors and Prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2) antagonists have emerged as promising strategies. This guide provides an objective comparison of the efficacy of a novel HPGDS inhibitor, designated as HPGDS inhibitor 3, against the class of DP2 receptor antagonists, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Targets
The central mediator in this pathway is PGD2, a product of the arachidonic acid cascade. HPGDS is the terminal enzyme responsible for the synthesis of PGD2 from its precursor, PGH2.[1] PGD2 then exerts its biological effects by binding to two primary receptors: DP1 and DP2. While DP1 receptor activation is associated with varied effects, including vasodilation and inhibition of platelet aggregation, the DP2 receptor is predominantly pro-inflammatory.[2] Activation of the DP2 receptor on immune cells such as eosinophils, basophils, and T-helper 2 (Th2) cells mediates their recruitment and activation, driving the inflammatory cascade characteristic of allergic diseases.[3][4]
HPGDS inhibitors , such as this compound, act upstream by blocking the production of PGD2, thereby preventing its interaction with both DP1 and DP2 receptors.[1][5] This approach offers the potential for a broader blockade of PGD2-mediated effects.
DP2 receptor antagonists , on the other hand, selectively block the interaction of PGD2 with the DP2 receptor.[3][6] This targeted approach aims to specifically inhibit the pro-inflammatory signaling cascade mediated by DP2, while leaving PGD2's interactions with the DP1 receptor intact.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGD2/DP2 receptor activation promotes severe viral bronchiolitis by suppressing IFN- λ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPGDS Inhibitor 3 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HPGDS inhibitor 3 with other alternative inhibitors, supported by experimental data and detailed protocols for validation in primary human cells. The focus is on providing an objective performance overview to aid in the selection of the most suitable compound for research and development.
Performance Comparison of HPGDS Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives. It is important to note that the experimental conditions under which these values were determined may vary, impacting direct comparability.
| Inhibitor | Target | IC50 Value | Cell Type/Condition | Citation |
| This compound | HPGDS (enzyme) | 9.4 nM | Purified enzyme | [1] |
| HPGDS (cellular) | 42 nM (EC50) | Not specified | [1] | |
| HQL-79 | H-PGDS | ~100 µM | Human megakaryocytes | [2] |
| H-PGDS (recombinant) | 6 µM | Recombinant human enzyme | [3] | |
| H-PGDS | - | Used at 20 µM to inhibit PGD2 production | Primary human monocyte-derived macrophages | |
| TFC-007 | H-PGDS (in vitro) | 83 nM | Not specified | [4] |
| HPGDS Inhibitor I | H-PGDS (human enzyme) | 32 nM | Purified enzyme | [5] |
Experimental Protocols
This section outlines detailed methodologies for the validation of HPGDS inhibitors in primary human macrophages and mast cells.
I. Validation of HPGDS Inhibitor Effects in Primary Human Monocyte-Derived Macrophages
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), differentiation into macrophages, treatment with HPGDS inhibitors, and subsequent quantification of Prostaglandin D2 (PGD2) production.
A. Isolation and Differentiation of Human Monocyte-Derived Macrophages
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using immunomagnetic beads for negative selection of CD14+ cells.
-
Macrophage Differentiation:
-
Culture the enriched monocytes for 7 days in X-VIVO 15 serum-free media supplemented with 1% penicillin-streptomycin, 1% L-glutamine, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to promote differentiation into M2-like macrophages.[6][7]
-
Alternatively, use 50 ng/mL of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to differentiate monocytes into M1-like macrophages.[8]
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
B. HPGDS Inhibitor Treatment and Macrophage Activation
-
After the 7-day differentiation period, harvest the macrophages and seed them into 12-well plates at a desired density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.[9]
-
Pre-treat the adherent macrophages with varying concentrations of this compound or alternative inhibitors (e.g., HQL-79 at 20 µM) for 1 hour.[10]
-
Stimulate the macrophages with 50 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFNγ) to induce an inflammatory response and PGD2 production.[6]
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
C. Quantification of PGD2 Production by ELISA
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of PGD2 in the supernatants using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Compare the PGD2 levels in inhibitor-treated samples to the vehicle-treated (stimulated) control to determine the percentage of inhibition.
II. Validation of HPGDS Inhibitor Effects in Primary Human Cord Blood-Derived Mast Cells
This protocol details the generation of human mast cells from cord blood progenitors, inhibitor treatment, and analysis of PGD2 release.
A. Generation of Human Mast Cells from Cord Blood
-
Isolate CD133+ hematopoietic progenitor cells from human cord blood.
-
Culture the progenitor cells in a suitable medium supplemented with Stem Cell Factor (SCF) and Interleukin-6 (IL-6) to induce differentiation into mast cells. IL-3 can also be considered in the early stages of culture, though it may not be essential.[11][12]
-
Maintain the cell cultures for several weeks, monitoring mast cell purity through flow cytometry by staining for FcεRI and KIT (CD117).[12]
B. HPGDS Inhibitor Treatment and Mast Cell Activation
-
Once a sufficiently pure population of mast cells is obtained, resuspend the cells in a suitable buffer.
-
Pre-incubate the mast cells with the desired concentrations of this compound or alternative inhibitors for 1 hour.
-
Activate the mast cells to induce degranulation and PGD2 release. This can be achieved through various stimuli, such as cross-linking of the FcεRI receptor with an antigen (if cells are pre-sensitized with IgE) or using a calcium ionophore like A23187.
-
Incubate for an appropriate time (e.g., 30 minutes to 1 hour) at 37°C.
C. Quantification of PGD2 Release
-
Pellet the cells by centrifugation.
-
Collect the supernatants for PGD2 analysis using an ELISA kit as described in the macrophage protocol.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: HPGDS signaling pathway and points of inhibition.
Caption: Experimental workflow for HPGDS inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Differentiation of human monocytes in vitro with granulocyte-macrophage colony-stimulating factor and macrophage colony-stimulating factor produces distinct changes in cGMP phosphodiesterase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of HPGDS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key hematopoietic prostaglandin D synthase (HPGDS) inhibitors, supported by experimental data from various preclinical studies. HPGDS is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses. Inhibition of HPGDS is a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and atopic dermatitis.
Data Presentation: In Vitro and In Vivo Potency Comparison
The following tables summarize the available quantitative data for prominent HPGDS inhibitors, offering a comparative overview of their potency in both biochemical and cellular assays, as well as their efficacy in animal models of disease.
Table 1: In Vitro Potency of HPGDS Inhibitors
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Reference |
| TFC-007 | Human HPGDS | Enzyme Assay | 71 - 83 | [1][2] |
| Human HPGDS | Binding Assay | 320 | [1] | |
| HQL-79 | Human HPGDS | Enzyme Assay | 6000 | [3][4] |
| Human HPGDS | Binding Assay (Kd) | 800 | [4][5] | |
| Human Megakaryocytes & Rat Mastocytoma Cells | Cellular PGD₂ Production | ~100,000 | [5] | |
| TAS-204 | Recombinant Human HPGDS | Enzyme Assay | 23 - 24 | [1][6] |
| HPGDS inhibitor 1 (Compound 8) | Purified Human, Rat, Dog, Sheep HPGDS | Enzyme Assay | 0.5 - 2.3 | [7] |
| Human MEG-01 Cells | Cellular PGD₂ Production | 32 | [7] |
Table 2: In Vivo Efficacy of HPGDS Inhibitors
| Inhibitor | Animal Model | Administration Route | Dose | Effect | Reference |
| TFC-007 | Not explicitly stated in provided results. | - | - | - | |
| HQL-79 | Ovalbumin-induced allergic airway inflammation in mice | Oral | 30 mg/kg | Ameliorated airway inflammation by inhibiting PGD₂ production. | [5] |
| Bupivacaine-induced muscular necrosis in mice | Oral | 30 mg/kg/day | Decreased necrotic muscle volume and infiltration of inflammatory cells. | [8] | |
| TAS-204 | Guinea pig model of experimental allergic rhinitis | Not specified | 3.75 - 30 mg/kg | Dose-dependently inhibited PGD₂ production and reduced eosinophil infiltration. | [6] |
| HPGDS inhibitor 1 (Compound 8) | Antigen-induced airway response in allergic sheep | Oral | 1 mg/mL | Demonstrated efficacy in reducing the antigen-induced response. | [7] |
| Rat model | Oral | 1 and 10 mg/kg | Dose-dependent inhibition of PGD₂ production in the spleen. | [7] |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
In Vitro HPGDS Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of HPGDS inhibitors.
Materials:
-
Recombinant human HPGDS enzyme
-
Prostaglandin H2 (PGH₂) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test inhibitors
-
96-well plates
-
Plate reader
-
PGD₂ ELISA kit
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HPGDS enzyme, and GSH in each well of a 96-well plate.
-
Add the test inhibitors at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the PGH₂ substrate to each well.
-
Allow the reaction to proceed for a specific time (e.g., 1-5 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH₂).
-
Quantify the amount of PGD₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular PGD₂ Production Inhibition Assay
This protocol describes a method to assess the ability of inhibitors to block PGD₂ production in a cellular context.
Materials:
-
A suitable cell line expressing HPGDS (e.g., human mast cells (LAD2), KU812 cells, or RBL-2H3 cells)
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgE, calcium ionophore A23187, or DNP-BSA for sensitized cells)
-
Test inhibitors
-
Cell lysis buffer (if measuring intracellular PGD₂)
-
PGD₂ ELISA kit
Procedure:
-
Seed the cells in 96-well plates and culture until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 1 hour).
-
Stimulate the cells with the appropriate agent to induce PGD₂ production.
-
Incubate for a defined period (e.g., 30 minutes to 4 hours).
-
Collect the cell culture supernatant (for secreted PGD₂) or lyse the cells to measure intracellular PGD₂.
-
Measure the concentration of PGD₂ in the collected samples using a competitive ELISA kit.
-
Determine the IC₅₀ values of the inhibitors by analyzing the dose-dependent inhibition of PGD₂ production.
In Vivo Ovalbumin-Induced Allergic Airway Inflammation Model
This protocol details a common mouse model used to evaluate the in vivo efficacy of HPGDS inhibitors against allergic asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Test inhibitors
-
Vehicle control
-
Equipment for intraperitoneal injections and aerosol challenge
-
Tools for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.[9]
-
Inhibitor Administration: Administer the test inhibitors or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a specified time before the OVA challenge. Dosing regimens can vary, for example, daily for a set period before and during the challenge phase.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a defined period (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 21, 22, and 23).[9]
-
Assessment of Airway Inflammation: 24 to 48 hours after the final OVA challenge, assess the extent of airway inflammation through various readouts:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and PGD₂ in the BAL fluid or lung homogenates using ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration, mucus production, and airway remodeling.
-
Mandatory Visualizations
HPGDS Signaling Pathway
Caption: HPGDS signaling cascade and points of inhibition.
Experimental Workflow for Comparing HPGDS Inhibitor Potency
Caption: Workflow for comparing HPGDS inhibitor potency.
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HPGDS Inhibitor 3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of HPGDS inhibitor 3, a potent, peripherally restricted hematopoietic prostaglandin D synthase (H-PGDS) inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its potent biological activity, minimizing exposure is a primary concern.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols.[1][2] |
In the event of accidental exposure, follow these first aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with other potent research chemicals, must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[4][5]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. The container should be labeled as "Hazardous Waste: this compound".[4][6]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weighing paper, pipette tips, gloves) in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other solvent wastes unless compatible.[7]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[8]
-
-
Container Management: Keep waste containers securely closed except when adding waste.[4][6][9] Store containers in a designated satellite accumulation area within the laboratory.[9]
Experimental Protocol: Decontamination of Labware
-
Initial Rinse: For reusable labware (e.g., glassware), perform an initial rinse with a suitable solvent (e.g., ethanol or methanol) to dissolve the remaining this compound.
-
Collect Rinsate: This first rinsate must be collected and disposed of as hazardous liquid waste.[4] For highly potent compounds, it is best practice to collect the first three rinses as hazardous waste.[4]
-
Subsequent Cleaning: After the initial hazardous rinse, the labware can be washed with detergent and water.
Experimental Protocol: Disposal of Empty Containers
-
Triple Rinse: Empty containers that held this compound must be triple rinsed with a suitable solvent.[5][7]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7]
-
Deface Label: Completely remove or deface the original label on the empty container.[4][5]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can be disposed of as regular non-hazardous waste (e.g., in a designated glass disposal box).[4]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including double gloving and respiratory protection if the spill generates dust.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.
-
Cleanup: Carefully collect the spilled material and cleanup debris. Place all contaminated materials into the designated hazardous waste container.[5][6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[5][6]
IV. Waste Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
- 1. amano-enzyme.com [amano-enzyme.com]
- 2. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ph.health.mil [ph.health.mil]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling HPGDS Inhibitor 3
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling HPGDS inhibitor 3. The following guidelines are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or accidental ingestion. The recommended PPE includes:
-
Gloves: Wear two pairs of powder-free nitrile or neoprene gloves that meet ASTM D6978 standards. The outer glove should be removed and disposed of in a sealed bag after each task. Change gloves regularly, at least hourly, or immediately if torn or contaminated.[1][2]
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] Laboratory coats made of absorbent materials are not suitable.[2]
-
Eye and Face Protection: Use safety goggles and a face shield, or a full face-piece respirator to protect against splashes and aerosols.[2][3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[4] A surgical N-95 respirator can provide both respiratory and splash protection.[4]
-
Head and Shoe Covers: Disposable head, hair, and shoe covers should be worn to minimize the risk of contamination.[2]
Operational Plan
Handling and Preparation:
-
All work with this compound should be conducted in a designated restricted area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[4][5]
-
Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the handling area.[1]
-
Wash hands thoroughly before putting on and after removing gloves.[1]
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing the appropriate PPE, contain the spill using absorbent materials.
-
Clean the area with a suitable deactivating agent, followed by a thorough wash with detergent and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Dispose of all this compound waste, including unused product, contaminated materials, and disposable PPE, in accordance with federal, state, and local regulations for hazardous chemical waste.[5] All waste should be collected in clearly labeled, sealed containers.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (also referred to as compound 1y in some literature).[6]
Table 1: In Vitro Potency
| Parameter | Value |
| IC50 | 9.4 nM |
| EC50 | 42 nM |
Table 2: In Vivo Efficacy in an Acute Inflammation Model
| Parameter | Value |
| ED50 (Oral) | 0.009 mg/kg |
| Blood EC50 | 3.4 nM |
Table 3: Tolerability in Animal Models
| Species | Well-Tolerated Dose (once daily) | Not Tolerated Dose (once daily) |
| Rat | 30 mg/kg | 100 mg/kg |
| Dog | 30 mg/kg | 75 mg/kg |
Experimental Protocols
In Vivo Study of PGD2 Inhibition in a Rat Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in reducing prostaglandin D2 (PGD2) levels in rats, based on similar studies with HPGDS inhibitors.[6][7]
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Equipment for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
ELISA kit for PGD2 measurement
Procedure:
-
Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide the rats into treatment groups (e.g., vehicle control, and different doses of this compound).
-
Administer a single oral dose of this compound or vehicle to each rat via gavage.
-
After a specified time (e.g., 1 hour), induce an inflammatory response by administering LPS.
-
At various time points post-LPS administration (e.g., 2, 4, 6, and 24 hours), collect blood samples from the rats.
-
Process the blood samples to obtain plasma by centrifugation.
-
Measure the concentration of PGD2 in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on LPS-induced PGD2 levels.
Visualizations
Signaling Pathway of HPGDS Inhibition
Caption: HPGDS converts PGH2 to PGD2, a key mediator in allergic inflammation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment (PPE) and Other Government Agencies | FDA [fda.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. osha.gov [osha.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
